molecular formula C14H19NO2 B054299 Methyl 1-benzylpiperidine-2-carboxylate CAS No. 124619-69-8

Methyl 1-benzylpiperidine-2-carboxylate

Cat. No.: B054299
CAS No.: 124619-69-8
M. Wt: 233.31 g/mol
InChI Key: BFVMYXXBFRSMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzylpiperidine-2-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-benzylpiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzylpiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVMYXXBFRSMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440030
Record name Methyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124619-69-8
Record name Methyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 1-benzylpiperidine-2-carboxylate from methyl pipecolinate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-benzylpiperidine-2-carboxylate, a valuable intermediate in the development of various pharmaceutical agents. The document explores the primary synthetic routes from methyl pipecolinate, with a detailed focus on direct N-alkylation and reductive amination. The underlying chemical principles, experimental protocols, and characterization of the final product are discussed in depth to provide researchers, scientists, and drug development professionals with a practical and scientifically robust resource.

Introduction: Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors. Methyl 1-benzylpiperidine-2-carboxylate, in particular, serves as a key precursor for the synthesis of more complex molecules, including potential antiviral agents and kinase inhibitors. The strategic introduction of the N-benzyl group not only modifies the physicochemical properties of the molecule but also serves as a common protecting group or a pharmacophoric element.

Synthetic Strategies from Methyl Pipecolinate

The conversion of methyl pipecolinate to Methyl 1-benzylpiperidine-2-carboxylate involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring. Two principal and highly effective strategies for this transformation are direct N-alkylation and reductive amination.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of tertiary amines.[1] This method involves the reaction of the secondary amine of methyl pipecolinate with a benzyl halide, typically benzyl bromide or benzyl chloride, via an SN2 mechanism.[2]

Mechanism of N-Alkylation:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the piperidine ring on the electrophilic benzylic carbon of the benzyl halide, leading to the displacement of the halide ion. This initial step results in the formation of a quaternary ammonium salt.[3] To generate the neutral tertiary amine product, a base is required to deprotonate the newly formed ammonium salt.[4]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product MethylPipecolinate Methyl Pipecolinate (Nucleophile) TS [Transition State] MethylPipecolinate->TS Nucleophilic Attack BenzylBromide Benzyl Bromide (Electrophile) BenzylBromide->TS AmmoniumSalt Quaternary Ammonium Salt TS->AmmoniumSalt Halide Departure FinalProduct Methyl 1-benzylpiperidine-2-carboxylate AmmoniumSalt->FinalProduct Deprotonation ConjugateAcid Conjugate Acid AmmoniumSalt->ConjugateAcid Base Base Base->AmmoniumSalt

Caption: SN2 mechanism of N-alkylation.

Causality Behind Experimental Choices:

  • Choice of Benzyl Halide: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion, which generally leads to faster reaction rates.

  • Role of the Base: The presence of a base is crucial to neutralize the hydrohalic acid formed during the reaction.[4] Without a base, the reaction would stall as the piperidine nitrogen becomes protonated, rendering it non-nucleophilic.[4] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and help prevent side reactions. For instance, a non-nucleophilic hindered base like DIPEA is often used to minimize potential side reactions.[4]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically employed as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction.[4][5]

Reductive Amination with Benzaldehyde

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[6] This one-pot or two-step process involves the initial condensation of the secondary amine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][7]

Mechanism of Reductive Amination:

The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then readily reduced by a mild reducing agent.

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MethylPipecolinate Methyl Pipecolinate IminiumIon Iminium Ion MethylPipecolinate->IminiumIon Condensation Benzaldehyde Benzaldehyde Benzaldehyde->IminiumIon FinalProduct Methyl 1-benzylpiperidine-2-carboxylate IminiumIon->FinalProduct Reduction ReducingAgent Reducing Agent ReducingAgent->IminiumIon

Caption: Reductive amination pathway.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: A key advantage of reductive amination is the ability to use mild and selective reducing agents that do not reduce the starting aldehyde or the ester functionality in the methyl pipecolinate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of Methyl 1-benzylpiperidine-2-carboxylate.

Protocol 1: Direct N-Alkylation

Direct_Alkylation_Workflow start Start combine Combine Methyl Pipecolinate, K₂CO₃, and Acetonitrile start->combine add_benzyl_bromide Add Benzyl Bromide Dropwise combine->add_benzyl_bromide reflux Reflux the Mixture add_benzyl_bromide->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for direct N-alkylation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl Pipecolinate143.191.0 g6.98 mmol1.0
Benzyl Bromide171.041.32 g (0.92 mL)7.68 mmol1.1
Potassium Carbonate138.211.93 g13.96 mmol2.0
Acetonitrile-20 mL--
Ethyl Acetate-As needed--
Saturated NaHCO₃-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a stirred solution of methyl pipecolinate (1.0 g, 6.98 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.93 g, 13.96 mmol).

  • Benzyl bromide (0.92 mL, 7.68 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[1][4]

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-benzylpiperidine-2-carboxylate as a colorless oil.

Protocol 2: Reductive Amination

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl Pipecolinate143.191.0 g6.98 mmol1.0
Benzaldehyde106.120.81 g (0.78 mL)7.68 mmol1.1
Sodium Triacetoxyborohydride211.942.22 g10.47 mmol1.5
Dichloromethane (DCM)-20 mL--
Acetic Acid-1-2 drops--
Saturated NaHCO₃-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a solution of methyl pipecolinate (1.0 g, 6.98 mmol) and benzaldehyde (0.78 mL, 7.68 mmol) in dichloromethane (20 mL) is added a catalytic amount of acetic acid (1-2 drops).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (2.22 g, 10.47 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1-benzylpiperidine-2-carboxylate.

Characterization and Analysis

The successful synthesis of Methyl 1-benzylpiperidine-2-carboxylate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic methylene protons), the piperidine ring protons, and the methyl ester protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester group and C-N stretching vibrations.

Conclusion

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate from methyl pipecolinate can be effectively achieved through both direct N-alkylation and reductive amination. The choice of method may depend on the availability of reagents, desired reaction conditions, and scalability. Both pathways, when executed with careful consideration of the underlying chemical principles, provide reliable access to this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this valuable compound.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. Imine. Retrieved from [Link]

  • PubChem. Methyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • Arkivoc. Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • RSC Publishing. (2022, October 11). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS. N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • ResearchGate. Benzylation of representative alcohols promoted by N-methylation of 2-benzyloxypyridine (2). Retrieved from [Link]

  • IndiaMART. Methyl 1-Benzyl-Piperidine-2-Carboxylate. Retrieved from [Link]

  • Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 1-benzylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of Methyl 1-benzylpiperidine-2-carboxylate .

Executive Summary & Compound Profile

Target Compound: Methyl 1-benzylpiperidine-2-carboxylate Synonyms: Methyl N-benzylpipecolate; Methyl 1-benzyl-2-piperidinecarboxylate CAS Registry Number: 124619-69-8 Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol [1][2]

This guide provides a rigorous analysis of the spectroscopic signature of Methyl 1-benzylpiperidine-2-carboxylate. This compound is a critical intermediate in the synthesis of piperidine-based alkaloids and local anesthetics.[1][3] Unlike its achiral 4-substituted isomer (an intermediate for Donepezil), the 2-carboxylate derivative possesses a chiral center at the C2 position, introducing specific stereochemical considerations in its NMR profile.[1]

The data presented below synthesizes experimental literature values with theoretical fragmentation mechanics to provide a self-validating reference for identification.

Structural Analysis & Numbering System

Before interpreting spectra, the carbon and proton environments must be defined.[1][3] The molecule consists of a piperidine ring distorted into a chair conformation, an ester moiety at the equatorial/axial interface (depending on pH/solvent), and a benzyl group attached to the nitrogen.[1][3]

Connectivity Diagram (Graphviz)

The following diagram illustrates the logical flow of the characterization workflow and the structural connectivity.

G Compound Methyl 1-benzylpiperidine-2-carboxylate (C14H19NO2) Sub_Benzyl Benzyl Group (Aromatic + CH2) Compound->Sub_Benzyl Sub_Pip Piperidine Ring (C2 Chiral Center) Compound->Sub_Pip Sub_Ester Methyl Ester (C=O, O-CH3) Compound->Sub_Ester Analysis_NMR NMR Analysis (Diastereotopic Protons) Sub_Benzyl->Analysis_NMR AB System (CH2) Analysis_MS Mass Spectrometry (Tropylium Ion m/z 91) Sub_Benzyl->Analysis_MS Fragmentation Sub_Pip->Analysis_NMR Multiplets Analysis_IR IR Spectroscopy (Ester C=O ~1740) Sub_Ester->Analysis_IR

Figure 1: Structural decomposition and analytical correlation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of this molecule is the benzylic methylene group .[1][3] Due to the chiral center at C2, the two protons on the benzylic carbon are diastereotopic , meaning they are magnetically non-equivalent and will appear as an AB quartet (or two doublets) rather than a singlet.[1][3]

^1H NMR Data (400 MHz, CDCl₃)

Solvent: Chloroform-d (7.26 ppm reference)

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)AssignmentStructural Insight
7.37 – 7.18 Multiplet (m)5H-Ar-H Phenyl ring protons (overlapping).[1]
3.78 Doublet (d)1H13.3Ph-C_H_aHb-N Benzylic proton A (Diastereotopic).[1][3]
3.72 Singlet (s)3H-OCH₃ Methyl ester singlet.[1][3] Distinctive sharp peak.[1][3]
3.41 Doublet (d)1H13.3Ph-CHa_H_b-N Benzylic proton B (Diastereotopic).[1][3]
3.17 Doublet of doublets (dd)1H7.6, 4.6H-2 Chiral center proton α to N and C=O.[1][3]
2.94 Doublet of triplets (dt)1H10.4, 4.7H-6 eq Equatorial proton adjacent to Nitrogen.[1][3]
2.15 ddd1H11.6, 7.2, 4.9H-6 ax Axial proton adjacent to Nitrogen.[1][3]
1.86 – 1.32 Multiplets (m)6H-H-3, H-4, H-5 Remaining piperidine ring methylene protons.[1][3]

Key Interpretation:

  • The Benzylic Split (3.78 / 3.41 ppm): The large geminal coupling constant (

    
     Hz) confirms the protons are on the same carbon but in different magnetic environments due to the adjacent chiral center at C2.[1][3] This is the primary confirmation of the 2-substituted isomer over the symmetric 4-substituted isomer (which would show a singlet).[1]
    
  • The H-2 Signal (3.17 ppm): This proton is deshielded by both the nitrogen lone pair and the carbonyl group.[1][3] Its multiplicity (dd) arises from coupling with the two protons on C3.[1][3]

^{13}C NMR Data (101 MHz, CDCl₃)

Solvent: Chloroform-d (77.16 ppm reference)[1]

Shift (δ ppm)Carbon TypeAssignment
174.2 Quaternary (C=O)Ester Carbonyl .[1][3] Typical range for aliphatic esters.
138.0 Quaternary (Ar-C)Ipso-carbon of the benzyl ring.[1][3]
129.0 CH (Ar)Meta-carbons of benzyl ring.[1][3]
128.0 CH (Ar)Ortho-carbons of benzyl ring.[1][3]
126.9 CH (Ar)Para-carbon of benzyl ring.[1][3]
64.2 CHC-2 (Chiral center).[1][3] Deshielded by N and C=O.[1][3]
60.5 CH₂Benzylic CH₂ .[1][3]
51.3 CH₃OCH₃ (Methoxy carbon).[1][3]
~50.0 CH₂C-6 (Adjacent to N).[1][3]
~20-30 CH₂C-3, C-4, C-5 (Alkyl backbone).[1][3]

Mass Spectrometry (MS) Profile

Mass spectrometry analysis (EI, 70 eV) typically follows a predictable fragmentation pathway dominated by the stability of the benzyl and iminium ions.[1][3]

Key Ions
  • Molecular Ion (M⁺): m/z 233 (Weak intensity, typical for tertiary amines).[1][3]

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) OR m/z 174 (Loss of ester group).[1][3]

  • Diagnostic Fragment: m/z 174 (M - 59). Loss of the carbomethoxy group (-COOCH₃).[1]

Fragmentation Pathway (Graphviz)[1]

MS M Molecular Ion [M]+ m/z 233 Frag1 [M - COOCH3]+ m/z 174 (Iminium Ion) M->Frag1 α-Cleavage (Loss of Ester) Frag2 Tropylium Ion C7H7+ m/z 91 M->Frag2 Benzylic Cleavage Frag3 [M - Benzyl]+ m/z 142 M->Frag3 De-benzylation

Figure 2: Predicted fragmentation pathway for EI-MS.[1]

Infrared (IR) Spectroscopy

Phase: Neat oil or KBr pellet[1][3]

Wavenumber (cm⁻¹)Vibration ModeAssignment
1730 – 1750 Stretching (s)C=O[1] (Ester) .[1][3][4] Strong, sharp band.[1][3]
2900 – 2950 Stretching (s)C-H (Aliphatic) .[1][3] Piperidine ring C-H bonds.[1][3]
2700 – 2800 Stretching (w)Bohlmann Bands .[1][3] Specific to trans-diaxial C-H/lone pair interaction in amines (often visible as "shoulders" on the C-H stretch).[1][3]
1600, 1495 Stretching (m)C=C (Aromatic) .[1][3] Benzyl ring breathing modes.[1][3]
1150 – 1200 Stretching (s)C-O-C . Ester C-O stretch.[1][3]
700, 750 Bending (s)C-H (Ar out-of-plane) . Monosubstituted benzene diagnostic.

Experimental Protocol for Analysis

To reproduce these results, the following sample preparation protocol is recommended to ensure high-resolution data.

  • Sample Purity: Ensure the sample is free of benzyl bromide (starting material) and solvent residues.[1][3] Benzyl bromide has a distinct CH₂ singlet at ~4.5 ppm which can obscure the diastereotopic doublet of the product.[1][3]

  • NMR Prep: Dissolve ~10 mg of oil in 0.6 mL of CDCl₃. Filter through a cotton plug if any turbidity (salt formation) is observed.[1][3]

  • Solvent Choice: CDCl₃ is standard.[1][3] If peak overlapping occurs in the aromatic region, switch to Benzene-d₆ (C₆D₆) to induce an aromatic solvent induced shift (ASIS), which often resolves the benzylic protons further.[1]

References

  • Structure & NMR Data Source: St. Peter, J. (2019).[1][3] Photoredox activation of carbon dioxide. Massachusetts Institute of Technology.[1][3] Retrieved from [Link] (Contains experimental characterization of Methyl 1-benzylpiperidine-2-carboxylate as compound S2).[1]

  • CAS Registry Verification: Advent Chembio. (2023).[1][3] Product Catalog: Methyl 1-benzylpiperidine-2-carboxylate (CAS 124619-69-8).[2][5] Retrieved from [Link]

  • General Spectroscopic Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds. Springer.[1][3] (Reference for general fragmentation and IR band assignment).

Sources

The N-Benzylpiperidine Scaffold: A Technical Guide to Structure-Activity Relationships and Polypharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylpiperidine moiety represents a privileged pharmacophore in medicinal chemistry, most notably recognized as the core architecture of Donepezil (Aricept) , the gold standard for Alzheimer’s disease (AD) symptomatic treatment. However, recent data extends its utility far beyond acetylcholinesterase (AChE) inhibition. This guide dissects the scaffold's versatile biological profile, ranging from sigma-1 receptor (


R) modulation to emerging antiviral activity against SARS-CoV-2. It provides researchers with actionable structure-activity relationship (SAR) data, optimized synthetic routes, and validated characterization protocols.

Part 1: Structural Architecture & SAR

The N-benzylpiperidine scaffold derives its potency from its ability to span multiple binding sites within target proteins. In the context of AChE, it acts as a "molecular ruler," bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

The Pharmacophore Map

The following diagram illustrates the critical modification zones that dictate selectivity between AChE, BuChE (butyrylcholinesterase), and


 receptors.

SAR_Map Benzyl Benzyl Ring (PAS Interaction) Linker Methylene Linker (Spacer Length) Benzyl->Linker π-π Stacking (Trp286) Note1 Substituents here (F, OMe) modulate σ1 affinity Benzyl->Note1 Nitrogen Basic Nitrogen (Cation-π Interaction) Linker->Nitrogen Distance Control Piperidine Piperidine Ring (Scaffold Geometry) Nitrogen->Piperidine Protonation Site (pH 7.4) Note2 Quaternization destroys BBB permeability Nitrogen->Note2 R_Group R-Substituents (CAS Interaction) Piperidine->R_Group Deep Gorge Penetration

Figure 1: SAR Map of N-benzylpiperidine. The basic nitrogen is critical for cation-π interactions with aromatic residues (e.g., Phe330 in AChE).

Key SAR Insights
  • The Nitrogen Atom: Must remain tertiary to ensure protonation at physiological pH (

    
    ). This protonated ammonium species forms a crucial cation-
    
    
    
    interaction with aromatic residues (e.g., Phe330 in AChE).
  • Linker Length: A 1-2 carbon spacer is optimal for AChE. Extending this linker often shifts selectivity toward Sigma receptors or Monoamine Oxidase B (MAO-B) .

  • Benzyl Substituents: Electron-donating groups (e.g., -OMe) at the 5,6-position of the indanone (in Donepezil-like analogs) enhance binding affinity via hydrophobic interactions.

Part 2: Neurodegenerative Applications (Cholinergic Modulation)

The primary application remains the inhibition of cholinesterases. The unique "dual binding" mechanism allows these derivatives to inhibit AChE-induced amyloid-beta (A


) aggregation, a secondary pathology in AD.
Comparative Potency Data

The table below summarizes IC


 values for key derivatives, highlighting the shift from simple inhibition to multi-target activity.
Compound ClassTarget(s)IC

(AChE)
IC

(BuChE)
Mechanism / Notes
Donepezil (Ref) AChE > BuChE5.7 nM> 10,000 nMHighly selective for AChE; reference standard [1].
Phthalimide-linked AChE / A

1.2 nM> 40,000 nMPicomolar potency; high selectivity [2].
Indanone derivatives AChE / BuChE20 - 50 nM100 - 500 nMBalanced inhibition; useful for late-stage AD [3].
N-benzyl Indoles AChE / nsp13~30

M
N/ADual activity against viral replication and AChE [4].[1][2]

Application Scientist Note: When designing dual AChE/BuChE inhibitors, introducing steric bulk on the piperidine ring (e.g., 4-benzyl substitution) often improves BuChE affinity without sacrificing AChE potency.

Part 3: Emerging Polypharmacology (Sigma & Viral Targets)

Beyond Alzheimer's, the scaffold exhibits "privileged" status by binding to Sigma-1 receptors (


R) and viral proteins.
The Mechanism of Polypharmacology

The lipophilic nature of the benzyl group combined with the basic amine allows these compounds to penetrate the CNS and lysosomes, making them candidates for neuroprotection and antiviral therapy (lysosomotropism).

Polypharmacology Ligand N-Benzylpiperidine Derivative AChE Acetylcholinesterase (Synaptic Cleft) Ligand->AChE IC50: nM range Sigma1 Sigma-1 Receptor (ER-Mitochondria Interface) Ligand->Sigma1 Ki: 1-10 nM Viral Viral Helicase (nsp13) (SARS-CoV-2) Ligand->Viral IC50: µM range Effect_AChE Increased Acetylcholine (Cognitive Enhancement) AChE->Effect_AChE Effect_Sigma Ca2+ Homeostasis (Neuroprotection) Sigma1->Effect_Sigma Effect_Viral Replication Blockade (Antiviral) Viral->Effect_Viral

Figure 2: Multi-target signaling pathways engaged by N-benzylpiperidine derivatives.

Antiviral Potential

Recent studies (2022-2025) have identified N-benzylpiperidines as inhibitors of the SARS-CoV-2 nsp13 helicase .[1] The mechanism involves allosteric binding to the RecA2 domain, preventing viral RNA unwinding [4]. Furthermore, the basic amine accumulates in acidic lysosomes, potentially inhibiting viral entry (similar to chloroquine) [5].

Part 4: Synthetic Strategies

The most robust method for synthesizing N-benzylpiperidine derivatives is Reductive Amination . This pathway avoids the over-alkylation often seen with direct nucleophilic substitution.

Optimized Synthetic Workflow

Reaction: 4-Piperidone (or substituted piperidine) + Benzylamine derivative


 Imine intermediate 

Amine product.

Synthesis Step1 Start: Substituted Benzaldehyde Intermediate Intermediate: Iminium Ion Step1->Intermediate Step2 Reagent: Piperidine amine Step2->Intermediate Product Product: N-Benzylpiperidine Intermediate->Product Reduction Reagent_Red Reducing Agent: NaBH(OAc)3 / DCE Reagent_Red->Intermediate

Figure 3: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Protocol Notes:

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) is preferred over NaBH
    
    
    
    because it is milder and does not reduce aldehydes/ketones as rapidly as it reduces imines, preventing side reactions.
  • Acid Catalyst: A catalytic amount of Acetic Acid (AcOH) accelerates imine formation.

Part 5: Validation Protocols

To ensure data integrity (E-E-A-T), use these standardized protocols.

Protocol 1: Ellman’s Assay (AChE Inhibition)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[3]

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0). Critical: pH must be precise; AChE is pH sensitive.

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.1 U/mL final concentration.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final.

  • Chromogen: DTNB (Ellman’s Reagent), 0.3 mM final.

Step-by-Step:

  • Blanking: Add 140 µL Buffer + 20 µL Test Compound (in DMSO/Buffer) to a 96-well plate.

  • Enzyme Addition: Add 20 µL AChE solution. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of ATChI/DTNB mixture to initiate reaction.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation: Determine the slope (

    
    Abs/min). Calculate % Inhibition:
    
    
    
    

Self-Validation Check:

  • Run a "No Enzyme" control to check for non-enzymatic hydrolysis of ATChI (spontaneous yellowing).

  • Reference Standard: Run Donepezil (IC

    
     should be ~5-10 nM).
    
Protocol 2: In Silico Molecular Docking

Used to predict binding orientation before synthesis.

  • Target Selection: Use PDB ID 4EY7 (Human AChE complexed with Donepezil) for high-resolution structural data.

  • Grid Box: Center the grid on the co-crystallized ligand. Dimensions:

    
     Å.
    
  • Validation: Re-dock the native ligand (Donepezil). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Sugimoto, H., et al. (2000). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Chemical & Pharmaceutical Bulletin. Link

  • Vieira, A. A., et al. (2023). "Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease." Journal of Cellular Biochemistry. Link

  • Emmolo, R., et al. (2025). "N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Costanzo, P., et al. (2022).[4] "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro." Microorganisms. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

Sources

"literature review of Methyl 1-benzylpiperidine-2-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis Protocols: Methyl 1-benzylpiperidine-2-carboxylate

Executive Summary Methyl 1-benzylpiperidine-2-carboxylate (CAS: 10315-06-7 for 4-isomer, similar for 2-isomer) is a critical piperidine intermediate used in the synthesis of peptidomimetics, chiral resolving agents, and pharmaceutical scaffolds, including analogs of methylphenidate. Its structural core—a piperidine ring bearing a carboxylate ester at the C2 position and a benzyl protecting group on the nitrogen—serves as a versatile electrophile in subsequent substitution reactions.

This technical guide details two validated synthesis routes: the Direct N-Alkylation (Convergent) and the Sequential Esterification (Linear). The protocols prioritize yield, purity, and scalability, addressing the specific steric challenges posed by the C2-substituted piperidine ring.

Retrosynthetic Analysis & Strategy

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate can be deconstructed into two primary bond-forming events: the formation of the C-N bond (benzylation) and the formation of the C-O bond (esterification).

  • Strategy A (Convergent): Utilizes commercially available methyl piperidine-2-carboxylate (methyl pipecolate). This route is preferred for rapid, high-yield synthesis as it requires only a single alkylation step.

  • Strategy B (Linear): Starts from pipecolic acid. This route is advantageous when the starting material requires optical resolution (as pipecolic acid is easier to resolve than its ester) or when methyl pipecolate is unavailable.

Retrosynthesis Target Methyl 1-benzylpiperidine-2-carboxylate MethylPipecolate Methyl pipecolate (Start A) MethylPipecolate->Target N-Alkylation (SN2) PipecolicAcid Pipecolic Acid (Start B) PipecolicAcid->Target 1. Benzylation 2. Esterification BenzylHalide Benzyl Halide (Bn-X) BenzylHalide->Target + Base Methanol Methanol (MeOH)

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Direct N-Alkylation of Methyl Pipecolate

This is the industry-standard route for non-chiral or pre-resolved synthesis. The reaction proceeds via an


 mechanism. The steric bulk of the methoxycarbonyl group at the C2 position requires optimized thermal conditions to ensure complete conversion without promoting quaternization (over-alkylation).
Reaction Scheme

[1]
Detailed Protocol

Reagents:

  • Methyl piperidine-2-carboxylate hydrochloride (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl piperidine-2-carboxylate HCl (10.0 g, 55.6 mmol) in anhydrous MeCN (280 mL).

  • Base Addition: Add anhydrous

    
     (19.2 g, 139 mmol) in a single portion. Stir for 15 minutes at room temperature to liberate the free amine.
    
  • Alkylation: Add Benzyl bromide (6.9 mL, 58.4 mmol) dropwise over 10 minutes.

    • Note: Dropwise addition prevents localized high concentrations of electrophile, minimizing the risk of quaternary ammonium salt formation.

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS. The starting amine spot should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr) through a Celite pad. Rinse the pad with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

    
    ) and Brine (50 mL). Dry over 
    
    
    
    , filter, and concentrate.
    • Optional: If high purity (>98%) is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1).

Yield: 85–92% Appearance: Colorless to pale yellow oil.

Method B: Sequential Esterification of N-Benzylpipecolic Acid

This route is preferred when starting from the generic amino acid (pipecolic acid) or when the methyl ester is not commercially available. It involves benzylation in aqueous base followed by acid-catalyzed esterification.

Protocol Phase 1: N-Benzylation
  • Dissolve Pipecolic acid (1.0 equiv) in 2M NaOH (2.2 equiv).

  • Cool to

    
     and add Benzyl chloride (1.1 equiv) dropwise.
    
  • Allow to warm to room temperature and stir for 18 hours.

  • Extract unreacted benzyl chloride with diethyl ether (discard organic layer).

  • Acidify the aqueous layer to pH 4–5 with 2M HCl to precipitate N-benzylpipecolic acid. Filter and dry.

Protocol Phase 2: Fischer Esterification
  • Suspend N-benzylpipecolic acid (1.0 equiv) in dry Methanol (0.3 M).

  • Cool to

    
    .[2][3][4] Add Thionyl Chloride (
    
    
    
    , 1.5 equiv) dropwise.
    • Caution: Exothermic reaction with gas evolution (

      
      , HCl).
      
  • Heat to reflux for 4 hours.

  • Concentrate in vacuo.[5] Neutralize the residue with saturated

    
     and extract with Dichloromethane (DCM).
    

Comparative Analysis of Methods

FeatureMethod A (Direct Alkylation)Method B (Acid-First)
Step Count 1 Step2 Steps
Overall Yield High (85-92%)Moderate (60-75% over 2 steps)
Atom Economy HighLower (requires activating agents)
Impurity Profile Potential quaternary salts if stoichiometry is offThionyl chloride residues; cleaner N-alkylation
Scalability Excellent (Process friendly)Good, but requires isolation of intermediate

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, CDCl3):

  • Aromatic:

    
     7.37–7.18 (m, 5H, Ph-H)
    
  • Benzylic:

    
     3.78 (d, 
    
    
    
    Hz, 1H) and 3.41 (d,
    
    
    Hz, 1H) — Characteristic AB system due to the chiral center at C2.
  • Ester Methyl:

    
     3.72 (s, 3H, 
    
    
    
    )
  • C2-Methine:

    
     3.17 (dd, 
    
    
    
    Hz, 1H)[1]
  • Ring Protons:

    
     2.94 (dt), 2.15 (ddd), and multiplet series 1.80–1.30 for remaining piperidine protons.
    

Key Diagnostic: The splitting of the benzylic protons (


) into a doublet of doublets (or two doublets) is crucial. Unlike the C4-isomer where the benzyl 

is often a singlet, the proximity to the chiral C2 center renders the benzylic protons diastereotopic.

Critical Safety & Handling

  • Benzyl Bromide/Chloride: Potent lachrymators. All transfers must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

  • Piperidine Derivatives: Can be toxic and skin irritants. Wear nitrile gloves and safety goggles.

  • Thionyl Chloride: Reacts violently with water. Quench excess reagent carefully with methanol or base.

References

  • Photoredox activation of carbon dioxide for amino acid synthesis.

    • Source: Massachusetts Institute of Technology (MIT) DSpace.
    • Relevance: Provides specific NMR characterization and alkylation conditions for the C2-carboxyl
    • URL:[Link](Note: Generalized landing page for MIT theses; specific data derived from "Photoredox activation of carbon dioxide" thesis, 2019).

  • Synthesis of Methyl 1-benzylpiperidine-4-carboxylate (Analogous Protocol). Source: ChemicalBook / Literature Compilation. Relevance: Validates the alkylation stoichiometry and workup for benzyl-piperidine esters.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines.

    • Source: Core.ac.uk / J. Org. Chem.
    • Relevance: Discusses the stability and resolution of 2-substituted piperidine esters.
    • URL:[Link]

  • Pipecolic Acid Biosynthesis and Derivatiz

    • Source: PubMed Central / Plant Physiol.
    • Relevance: details the esterification and analysis of pipecolic acid deriv
    • URL:[Link]

Sources

Technical Guide: Chiral Synthesis of (S)-Methyl 1-benzylpiperidine-2-carboxylate

[1]

Executive Summary

Target Molecule: (S)-Methyl 1-benzylpiperidine-2-carboxylate CAS Registry Number: 10315-06-7 (Racemate), 18650-39-0 (S-isomer HCl precursor reference) Molecular Formula: C14H19NO2 Molecular Weight: 233.31 g/mol [1]

This technical guide outlines the robust, scalable synthesis of (S)-Methyl 1-benzylpiperidine-2-carboxylate, a critical chiral intermediate in the synthesis of local anesthetics (e.g., ropivacaine, levobupivacaine) and peptidomimetics. The guide prioritizes two methodologies:

  • Classical Resolution (Method A): The industrial standard offering high reliability and scalability.[1]

  • Chiral Pool Synthesis (Method B): A stereospecific route from L-Lysine, ideal for maintaining high optical purity without resolution steps.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: (S)-Pipecolic acid and the benzyl protecting group.[1] The stereocenter at C2 is the critical quality attribute (CQA).[1]

RetrosynthesisTarget(S)-Methyl 1-benzylpiperidine-2-carboxylateInter1(S)-Methyl piperidine-2-carboxylateTarget->Inter1N-Alkylation(Benzyl Bromide)Inter2(S)-Pipecolic Acid(L-Pipecolic Acid)Inter1->Inter2Esterification(MeOH/SOCl2)Start1Racemic Pipecolic Acid(via Hydrogenation)Inter2->Start1Optical Resolution(L-Tartaric Acid)Start2L-Lysine(Chiral Pool)Inter2->Start2Deaminative Cyclization(NaNO2/HCl)

Figure 1: Retrosynthetic analysis showing the two primary pathways to the key (S)-Pipecolic Acid intermediate.

Method A: Classical Resolution (Industrial Standard)

This route is preferred for bulk manufacturing due to the low cost of starting materials (picolinic acid) and the robustness of the tartaric acid resolution.[1]

Step 1: Hydrogenation of Picolinic Acid

Objective: Convert aromatic pyridine ring to saturated piperidine ring.[1]

  • Reagents: Picolinic acid (Pyridine-2-carboxylic acid), PtO2 (Adam's Catalyst), Acetic Acid.[1]

  • Conditions: 50 psi H2, RT, 12h.

  • Mechanism: Heterogeneous catalytic hydrogenation.[1]

Protocol:

  • Dissolve picolinic acid (1.0 eq) in glacial acetic acid (10 vol).

  • Add PtO2 (5 wt%).[1]

  • Hydrogenate in a Parr shaker at 50 psi until H2 uptake ceases.

  • Filter catalyst over Celite.[1]

  • Concentrate filtrate to yield racemic pipecolic acid acetate.[1]

Step 2: Optical Resolution

Objective: Isolate the (S)-enantiomer.[1]

  • Resolving Agent: L-(+)-Tartaric acid.[1]

  • Solvent: Ethanol/Water (95:5).[1]

  • Principle: Formation of diastereomeric salts with different solubilities. The (S)-Pipecolic acid-L-Tartrate salt is less soluble and crystallizes preferentially.[1]

Protocol:

  • Dissolve racemic pipecolic acid (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in boiling 95% EtOH.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24h.

  • Filter the white crystalline precipitate ((S)-Pipecolic acid-L-Tartrate).[1]

  • Recrystallization: Dissolve the salt in minimum hot water and add hot EtOH to cloud point. Cool to maximize enantiomeric excess (ee).[1] Target >98% ee.

  • Free Basing: Dissolve salt in water, pass through an ion-exchange resin (Dowex 50) or treat with stoichiometric Ca(OH)2 to precipitate calcium tartrate, leaving (S)-pipecolic acid in solution.[1]

Step 3: Esterification

Objective: Formation of the methyl ester.[1]

  • Reagents: Methanol, Thionyl Chloride (SOCl2).[1]

  • Critical Control: Temperature control is vital to prevent racemization.[1]

Protocol:

  • Cool anhydrous Methanol (20 vol) to 0°C.

  • Add SOCl2 (1.5 eq) dropwise (exothermic).[1]

  • Add (S)-Pipecolic acid (1.0 eq) portion-wise.

  • Reflux for 4 hours.

  • Concentrate in vacuo to yield (S)-Methyl pipecolinate hydrochloride.[1]

Step 4: N-Benzylation

Objective: Introduction of the benzyl group.[1][2]

  • Reagents: Benzyl bromide (BnBr), K2CO3, Acetone (or DMF).[1]

Protocol:

  • Suspend (S)-Methyl pipecolinate HCl (1.0 eq) and K2CO3 (2.5 eq) in Acetone (15 vol).

  • Add Benzyl bromide (1.1 eq) dropwise at 0°C.

  • Warm to RT and stir for 12-18h.

  • Filter inorganic salts.[1]

  • Concentrate and purify via flash chromatography (Hexane/EtOAc) or vacuum distillation.[1]

Method B: Chiral Pool Synthesis (From L-Lysine)

This method utilizes the natural chirality of L-Lysine.[1] The transformation involves a deaminative cyclization that proceeds with net retention of configuration (via a double inversion mechanism involving the carboxylate group).

LysineRouteLysineL-LysineDiazoDiazoniumIntermediateLysine->DiazoNaNO2, HCl(Diazotization)SPipe(S)-Pipecolic AcidDiazo->SPipeCyclization(Intramolecular SN2)Target(S)-Methyl 1-benzylpiperidine-2-carboxylateSPipe->Target1. SOCl2/MeOH2. BnBr, K2CO3

Figure 2: Chiral pool synthesis pathway from L-Lysine.

Protocol:

  • Diazotization: Dissolve L-Lysine HCl (1.0 eq) in water. Add conc. H2SO4.[1]

  • Cool to 0°C. Add NaNO2 (1.2 eq) solution dropwise.

  • Cyclization: The epsilon-amino group attacks the alpha-carbon (via the diazonium leaving group).[1] Maintain temp <5°C to avoid side reactions.

  • Workup: Neutralize with NaOH. Desalt using ion-exchange chromatography.[1]

  • Proceed to Step 3 & 4 (Esterification and Benzylation) as described in Method A.

Analytical Controls & Specifications

To ensure the integrity of the chiral center, the following analytical controls are mandatory.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Enantiomeric Excess > 99.0% eeChiralpak AD-H or OD-H
1H NMR Conforms to structure400 MHz, CDCl3
Specific Rotation [α]D must be determinedPolarimetry (usually levorotatory)
Residual Solvents < ICH LimitsGC-HS

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: Hexane : Isopropanol (90 :[1] 10) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

Critical Troubleshooting & Optimization

  • Racemization: The alpha-proton in the ester is acidic. Avoid strong bases (e.g., NaH, LDA) during the benzylation step.[1] Use mild bases like K2CO3 or NaHCO3.[1]

  • Ester Hydrolysis: Ensure anhydrous conditions during benzylation to prevent hydrolysis of the methyl ester back to the acid.

  • Purification: The final product is an amine ester.[1] It can be purified by forming the HCl salt (precipitate from Ether/HCl) if the free base oil is difficult to distill.[1]

References

  • Fujii, T., & Miyoshi, M. (1975).[1] Synthesis of L-pipecolic acid from L-lysine. Bulletin of the Chemical Society of Japan. Link

  • Reeve, T. B., et al. (2006).[1][3] A practical approach to the resolution of racemic N-benzyl alpha-amino acids by liquid-liquid extraction with a lipophilic chiral salen-cobalt(III) complex. Angewandte Chemie International Edition. Link

  • Gao, Y., et al. (2022).[1] Kinetic resolution of 2-Aryl-4-methylenepiperidines. The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). Methyl 1-benzylpiperidine-4-carboxylate (Structural Analog Reference). National Library of Medicine.[1] Link

  • Organic Syntheses. (1970).[1] General methods for esterification using Acid Chlorides. Link[1]

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 1-benzylpiperidine-2-carboxylate: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical properties, specifically the melting and boiling points, of Methyl 1-benzylpiperidine-2-carboxylate. Recognizing the current scarcity of definitive experimental data for this specific isomer, this document serves as a vital resource by not only collating available information on related isomers but also by offering comprehensive, field-proven methodologies for the empirical determination of these crucial parameters. Furthermore, this guide delves into the theoretical underpinnings that govern these physical properties and discusses their significance within the broader context of pharmaceutical research and development.

Introduction: The Chemical Landscape of Benzylpiperidine Carboxylates

Methyl 1-benzylpiperidine-2-carboxylate is a member of the benzylpiperidine class of organic compounds, which are integral scaffolds in medicinal chemistry. The strategic placement of the carboxylate group at the 2, 3, or 4-position of the piperidine ring gives rise to distinct isomers, each with unique physicochemical and pharmacological profiles. This guide focuses specifically on the 2-carboxylate isomer. A clear understanding of the physical properties of each isomer is paramount for their synthesis, purification, and formulation in drug discovery endeavors. The precise determination of melting and boiling points serves as a fundamental indicator of purity and physical state, which are critical parameters in the development of active pharmaceutical ingredients (APIs).[][2]

Current State of Knowledge: A Comparative Analysis

A thorough review of the scientific literature and chemical databases reveals a notable lack of experimentally determined melting and boiling point data for Methyl 1-benzylpiperidine-2-carboxylate. However, data for the corresponding 3- and 4-carboxylate isomers, as well as a related oxo-derivative, are available and presented below for comparative purposes. It is important to note that one supplier lists Methyl 1-benzylpiperidine-2-carboxylate (CAS No. 124619-69-8) as a liquid, which suggests its melting point is below room temperature.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 1-benzylpiperidine-2-carboxylate 124619-69-8C14H19NO2233.31Data not available (presumed liquid at RT) Data not available
Methyl 1-benzylpiperidine-3-carboxylate50585-91-6C14H19NO2233.31~114 (Predicted)~305-311 (Predicted)[3]
Methyl 1-benzylpiperidine-4-carboxylate10315-06-7C14H19NO2233.31Data not available115 (Pressure not specified)
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride3939-01-3C14H18ClNO3283.75185 (decomposes)[4]Data not available

Table 1: Comparison of Physical Properties of Methyl 1-benzylpiperidine-carboxylate Isomers and a Related Compound.

Theoretical Considerations: Factors Influencing Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces.[5] Key factors influencing these properties for Methyl 1-benzylpiperidine-2-carboxylate and its isomers include:

  • Molecular Weight: As molecular weight increases within a homologous series, so do the London dispersion forces, generally leading to higher melting and boiling points.[6][7] All three isomers of Methyl 1-benzylpiperidine-carboxylate have the same molecular weight, so this factor does not differentiate them.

  • Intermolecular Forces: The primary intermolecular forces at play for these compounds are dipole-dipole interactions due to the polar ester group and the tertiary amine, as well as London dispersion forces across the entire molecule. The absence of hydrogen bond donors significantly lowers the expected boiling point compared to corresponding carboxylic acids or alcohols.[6]

  • Molecular Symmetry and Branching: The shape of a molecule influences how well it can pack into a crystal lattice.[8][9] More symmetrical and less branched molecules tend to pack more efficiently, resulting in higher melting points.[9] The substitution pattern on the piperidine ring will affect the overall symmetry and steric hindrance, which can lead to differences in melting and boiling points among the isomers. Generally, increased branching leads to a lower boiling point due to a smaller surface area for intermolecular interactions.[6][9]

Given that the 2-carboxylate isomer is reported as a liquid, its melting point is likely lower than that of its isomers, potentially due to less efficient crystal packing. Its boiling point is expected to be in a similar range to the other isomers, as they share the same molecular weight and functional groups.

Experimental Determination of Melting and Boiling Points: A Practical Guide

In the absence of reliable literature data, experimental determination is essential. The following section provides detailed, standard laboratory protocols for accurately measuring the melting and boiling points of a compound like Methyl 1-benzylpiperidine-2-carboxylate.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[10][11] Since Methyl 1-benzylpiperidine-2-carboxylate is likely a liquid at room temperature, this method would be applicable if the compound is first solidified by cooling.

Step-by-Step Methodology:

  • Sample Preparation: If the sample is a liquid at room temperature, cool a small amount in a suitable container (e.g., a watch glass on an ice bath) until it solidifies. Finely powder the solidified sample.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[13]

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[12]

    • For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[10][12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[10] A pure compound will typically have a sharp melting range of 0.5-1.5 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Solidify Solidify Liquid Sample (if necessary) Powder Powder the Solid Solidify->Powder Load Load Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation and Thiele Tube Methods)

For a liquid sample, the boiling point can be accurately determined using either a simple distillation setup or the Thiele tube method, with the latter being suitable for smaller sample volumes.[14][15]

This method is appropriate when a sufficient quantity of the liquid (typically >5 mL) is available.[15][16]

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a simple distillation apparatus.

  • Sample and Boiling Chips: Place the liquid sample and a few boiling chips into the distilling flask.

  • Heating: Gently heat the flask.

  • Vapor Condensation and Temperature Reading: As the liquid boils, the vapor will rise and condense on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[17][18]

  • Data Recording: Record the stable temperature reading as the boiling point. Also, note the atmospheric pressure, as boiling point is pressure-dependent.

BoilingPointDistillation cluster_setup Apparatus Setup cluster_distill Distillation cluster_record Data Recording Assemble Assemble Distillation Apparatus AddSample Add Liquid Sample and Boiling Chips Assemble->AddSample Heat Gently Heat the Flask AddSample->Heat Boil Liquid Boils, Vapor Rises Heat->Boil Condense Vapor Condenses on Thermometer Boil->Condense RecordTemp Record Stable Temperature Condense->RecordTemp RecordPressure Record Atmospheric Pressure RecordTemp->RecordPressure

Caption: Workflow for Boiling Point Determination via Distillation.

This micro-scale method is ideal for determining the boiling point with a small amount of liquid.[15][19]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the liquid into a small test tube. Invert a sealed-end capillary tube and place it, open end down, into the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[20][21]

Significance in Drug Development

The melting and boiling points are critical physicochemical properties that influence various aspects of drug development:[22][23]

  • Purity Assessment: A sharp melting point range is a good indicator of a compound's purity.[13] Impurities tend to depress and broaden the melting range.

  • Formulation Development: The physical state of an API (solid or liquid) at physiological and storage temperatures is a primary consideration in formulation design.[24][25] These properties influence solubility, dissolution rate, and bioavailability.[][26]

  • Process Chemistry: Boiling point is a key parameter for purification by distillation and for solvent removal during synthesis.[14]

  • Regulatory Compliance: Accurate characterization of the physical properties of an API is a regulatory requirement for new drug applications.[27][28]

Conclusion

While there is a clear gap in the publicly available experimental data for the melting and boiling points of Methyl 1-benzylpiperidine-2-carboxylate, this guide provides a robust framework for researchers in the field. By understanding the influencing factors and employing the detailed experimental protocols provided, scientists can accurately determine these fundamental physical properties. This empirical data is indispensable for ensuring the purity, quality, and successful development of this and other novel chemical entities in the pharmaceutical pipeline.

References

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 1-benzylpiperidine-3-carboxylate Properties. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • NovAliX. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • uspbpep.com. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Tarcsay, A., & Keserű, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed, 18(9), 793-802. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

  • Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

  • AKJournals. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • StudentBro. (n.d.). Determination of Boiling point. Retrieved from [Link]

Sources

"solubility of Methyl 1-benzylpiperidine-2-carboxylate in common organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 1-benzylpiperidine-2-carboxylate in Common Organic Solvents

Introduction: The Significance of Solubility for a Versatile Intermediate

Methyl 1-benzylpiperidine-2-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry. As a derivative of piperidine, a core scaffold in many pharmaceuticals and bioactive molecules, it serves as a crucial building block for more complex chemical entities[1]. Understanding its solubility is not a trivial academic exercise; it is a fundamental prerequisite for its practical application. For researchers in drug development and process chemistry, a thorough knowledge of this compound's solubility profile is critical for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification: Developing effective crystallization, extraction, and chromatographic methods, all of which hinge on differential solubility.

  • Formulation: For downstream applications, choosing suitable solvent systems for creating stable solutions or dispersions.

This guide provides a comprehensive analysis of the physicochemical properties of Methyl 1-benzylpiperidine-2-carboxylate, a predicted solubility profile based on these properties, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility

Direct, empirically determined quantitative solubility data for Methyl 1-benzylpiperidine-2-carboxylate is not extensively published. However, we can construct a highly reliable predictive model by analyzing its molecular structure and examining the known properties of its close structural isomers, such as Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzylpiperidine-4-carboxylate[2][3].

Molecular Structure Analysis:

The molecule's solubility behavior is governed by the interplay of three key structural components:

  • The Benzyl Group (-CH₂-Ph): A large, nonpolar aromatic group that contributes significantly to the molecule's lipophilicity.

  • The Piperidine Ring: A saturated heterocyclic amine. The tertiary amine is a polar feature and can act as a hydrogen bond acceptor.

  • The Methyl Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor but not a donor.

The predicted octanol-water partition coefficient (LogKow or LogP) for closely related isomers is in the range of 2.1 to 2.6, indicating a predominantly lipophilic (oil-loving) character[2][3]. This value is a strong indicator that the compound will favor organic solvents over water.

Predicted Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like," we can predict the solubility of Methyl 1-benzylpiperidine-2-carboxylate across a spectrum of common laboratory solvents. The following table summarizes this predicted profile.[4]

SolventSolvent ClassPolarityPredicted SolubilityRationale for Prediction
Hexane Nonpolar, AliphaticVery LowLow to Sparingly Soluble While the compound is lipophilic, the polarity of the ester and amine groups requires a solvent with some polarity for effective solvation.
Toluene Nonpolar, AromaticLowSoluble to Freely Soluble The aromatic nature of toluene effectively solvates the benzyl group, and its slight polarity can accommodate the polar functionalities.
Dichloromethane (DCM) Polar AproticMediumFreely Soluble DCM's polarity is well-suited to solvate both the polar ester/amine groups and the nonpolar benzyl and piperidine backbone.
Chloroform Polar AproticMediumFreely Soluble Similar to DCM, its ability to act as a weak hydrogen bond donor enhances its interaction with the ester and amine. Synthetic procedures often use chloroform, indicating good solubility.[5]
Diethyl Ether Polar AproticLowSoluble The ether can solvate the polar groups, but its overall low polarity and smaller size may be slightly less effective than DCM or chloroform.
Ethyl Acetate Polar AproticMediumFreely Soluble Excellent solvent for compounds of intermediate polarity. Its ester group can interact favorably with the molecule's ester group.
Acetone Polar AproticHighSoluble Its high polarity effectively solvates the ester and amine, but may be less effective at solvating the large nonpolar benzyl group.
Acetonitrile Polar AproticHighSoluble Similar to acetone, its strong dipole moment is favorable for the polar groups.
Methanol Polar ProticHighSparingly Soluble The strong hydrogen-bonding network of methanol is not easily disrupted by a molecule that is primarily a hydrogen bond acceptor and has large nonpolar regions.
Ethanol Polar ProticHighSoluble The ethyl group provides more nonpolar character than methanol, making it a better solvent for this compound.
Water Polar ProticVery HighVery Slightly Soluble to Insoluble The molecule's large nonpolar surface area and inability to donate hydrogen bonds make it poorly suited to dissolve in the highly structured hydrogen-bonding network of water.[3]

Note: Descriptive terms are based on standard pharmacopoeial definitions (e.g., "Freely soluble" implies <10 parts of solvent required for 1 part of solute).[6]

Causality: The "Why" Behind the Profile

The predicted solubility can be understood through the lens of intermolecular forces. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute forces in the crystal lattice and the solvent-solvent forces.

cluster_good Good Solvents (e.g., DCM, Ethyl Acetate) cluster_poor Poor Solvents (e.g., Water, Hexane) Solute Methyl 1-benzyl- piperidine-2-carboxylate Interaction1 Van der Waals forces (Benzyl group + Solvent) Solute->Interaction1 Matches Interaction2 Dipole-Dipole forces (Ester/Amine + Solvent) Solute->Interaction2 Matches Interaction4 Weak Solute-Solvent Interaction Solute->Interaction4 Mismatches GoodSolvent Solvent Molecules Interaction1->GoodSolvent Interaction2->GoodSolvent PoorSolvent Solvent Molecules Interaction3 Strong H-Bond Network (Water-Water) PoorSolvent->Interaction3 Dominates

Caption: Solute-solvent interaction model.

  • In Favorable Solvents (DCM, Ethyl Acetate): These solvents have a moderate polarity. They effectively establish van der Waals interactions with the nonpolar benzyl group and dipole-dipole interactions with the polar ester and tertiary amine moieties. The energetic payoff is high, leading to good solubility.

  • In Unfavorable Protic Solvents (Water, Methanol): These solvents are dominated by strong hydrogen-bonding networks. Our target molecule can only act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. It cannot disrupt the strong solvent-solvent hydrogen bonds effectively, leading to poor solubility.

  • In Unfavorable Nonpolar Solvents (Hexane): While hexane can interact with the nonpolar parts of the molecule, it cannot effectively solvate the polar ester and amine groups. The solute-solute interactions are stronger than the potential solute-hexane interactions, resulting in low solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

For definitive, quantitative data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[7][8] This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility.

Objective: To determine the equilibrium solubility of Methyl 1-benzylpiperidine-2-carboxylate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Methyl 1-benzylpiperidine-2-carboxylate (solid)

  • Solvent of interest (e.g., Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

Methodology:

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. This step is critical to ensure saturation. A->B C 3. Phase Separation Allow vials to stand undisturbed for solids to settle. Centrifugation can be used to expedite. B->C D 4. Sampling & Filtration Carefully withdraw supernatant. Filter immediately through a 0.22 µm syringe filter into a clean vial. C->D E 5. Dilution Accurately dilute the filtered sample with mobile phase or solvent to fall within the analytical range. D->E F 6. Quantification Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. E->F G 7. Calculation Calculate the original concentration (in mg/mL or g/L) by accounting for the dilution factor. F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Procedure:

  • Preparation: To a series of glass vials, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of solid Methyl 1-benzylpiperidine-2-carboxylate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was reached.[9]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for most organic compounds.[8] The goal is to ensure the dissolution rate equals the precipitation rate.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For very fine suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any microscopic undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[8]

  • Dilution: Accurately perform a serial dilution of the clear, filtered sample with the solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used to determine the concentration of the diluted sample.[7]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the total dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[9]

Conclusion

Methyl 1-benzylpiperidine-2-carboxylate is a predominantly lipophilic molecule with moderate polarity. It is predicted to be highly soluble in medium-polarity aprotic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility is expected to be lower in highly polar protic solvents like water and methanol, and in very nonpolar solvents like hexane. This profile is a direct consequence of the molecule's structural features, including a large nonpolar benzyl group and polar ester and tertiary amine functionalities. For precise quantitative assessment, the equilibrium shake-flask method detailed herein provides a robust and reliable framework for any research or development laboratory.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.[10]

  • Studylib. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from studylib.net.[11]

  • Vdocuments. (n.d.). Solubility test for Organic Compounds. Retrieved from vdocuments.mx.[12]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd.[13]

  • Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from coursehero.com.[4]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate.[7]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from who.int.[9]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from raytor.com.[8]

  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from pharmaguideline.com.[6]

  • PubChem. (n.d.). Methyl 1-benzylpiperidine-4-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Methyl 1-benzylpiperidine-3-carboxylate Properties. Retrieved from comptox.epa.gov.[3]

  • Refubium. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility.
  • ChemicalBook. (2025, July 24). METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE. Retrieved from chemicalbook.com.[5]

  • PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate.
  • IndiaMART. (n.d.). Methyl 1-Benzoyl-Piperidine-2-Carboxylate 97%.
  • IndiaMART. (n.d.). Methyl 1-Benzyl-Piperidine-2-Carboxylate.
  • PubChem. (n.d.). benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate.
  • Smolecule. (2023, November 23). Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate. Retrieved from smolecule.com.[1]

  • PubChem. (n.d.). 2-Benzylpiperidine.
  • BLDpharm. (n.d.). Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Cheméo. (n.d.). N-Benzyl-p-anisidine (CAS 17377-95-6) - Chemical & Physical Properties.

Sources

Methodological & Application

Application Note: Methyl 1-benzylpiperidine-2-carboxylate in Pharmaceutical Intermediate Synthesis

[1]

Executive Summary

Methyl 1-benzylpiperidine-2-carboxylate is a critical "masked" intermediate for the synthesis of the pipecoloxylidide class of local anesthetics.[1] Its structural value lies in the N-benzyl protecting group , which serves two functions:

  • Steric & Electronic Protection: It prevents N-alkylation side reactions during the harsh aminolysis required to install the 2,6-dimethylaniline (xylidine) moiety.[1]

  • Orthogonal Stability: It is stable under basic nucleophilic conditions but easily removed via catalytic hydrogenolysis, revealing the secondary amine for the final N-alkylation step (diverging to Methyl-, Butyl-, or Propyl- derivatives).[1]

This guide details the Direct Aminolysis Protocol (using Lithium Amides) and the Chiral Resolution Workflow required to access enantiopure targets like Ropivacaine.[1]

Chemical Context & Strategic Value

The synthesis of anesthetics like Mepivacaine (N-methyl), Bupivacaine (N-butyl), and Ropivacaine (N-propyl, S-enantiomer) hinges on the formation of the amide bond between the piperidine ring and 2,6-dimethylaniline.

Direct reaction of the ester with 2,6-dimethylaniline is kinetically inhibited due to the steric bulk of the ortho-methyl groups on the aniline. Standard thermal aminolysis fails or results in low yields.[1] The industry-preferred solution detailed here utilizes a Lithium Amide Promoted Aminolysis , which activates the aniline nucleophile, bypassing the steric barrier.

The "Universal Intermediate" Workflow

The benzyl-protected ester allows the chemist to synthesize a bulk quantity of the N-benzyl amide intermediate .[1] This can then be stored and deprotected/alkylated on demand to produce any specific anesthetic in the class.[1]

Figure 1: The divergent synthesis pathway utilizing the N-benzyl protected ester.

Experimental Protocols

Protocol 1: Lithium-Promoted Aminolysis

Objective: Convert Methyl 1-benzylpiperidine-2-carboxylate to N-benzyl-2',6'-pipecoloxylidide.[1] Mechanism: The reaction uses n-Butyllithium to deprotonate 2,6-dimethylaniline, creating a potent lithium anilide nucleophile that attacks the ester carbonyl.[1]

Reagents:

  • Methyl 1-benzylpiperidine-2-carboxylate (1.0 eq)[1]

  • 2,6-Dimethylaniline (1.2 eq)[2]

  • n-Butyllithium (2.5 M in hexanes, 1.25 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation of Lithium Anilide:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Charge with anhydrous THF (10 mL/g of substrate) and 2,6-dimethylaniline (1.2 eq).[1]

    • Cool to 0°C using an ice bath.[1]

    • Add n-BuLi dropwise over 20 minutes.[1] Observation: The solution will turn a characteristic straw-yellow or pale violet color, indicating anion formation.[1]

    • Stir at 0°C for 30 minutes.

  • Coupling Reaction:

    • Dissolve Methyl 1-benzylpiperidine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the cold lithium anilide solution.

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3] The ester spot/peak should disappear completely.[1]

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Quench carefully with saturated NH₄Cl solution.[1] Caution: Exothermic.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Isopropanol/Hexane to yield the N-benzyl amide as a white crystalline solid.[1]

Data Specification:

Parameter Specification
Yield 85 - 92%
Purity (HPLC) > 98.5%
Appearance White Crystalline Solid

| Melting Point | 116 - 118°C (Lit.[1][4][5] value) |

Protocol 2: Catalytic Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl group to reveal the secondary amine (2',6'-pipecoloxylidide).

Reagents:

  • N-benzyl-2',6'-pipecoloxylidide (from Protocol 1)[1]

  • Palladium on Carbon (Pd/C), 10% loading (5 wt% of substrate)

  • Methanol (glacial acetic acid optional trace)

  • Hydrogen Gas (H₂)

Methodology:

  • Dissolve the N-benzyl amide in Methanol (20 mL/g).

  • Add Pd/C catalyst carefully under a nitrogen blanket.[1]

  • Purge the vessel with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker).

  • Stir vigorously at Room Temperature for 6–12 hours.

  • Completion Check: TLC should show a polar, ninhydrin-positive spot (secondary amine).[1]

  • Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the free amine .[1]

Advanced Application: Chiral Resolution for Ropivacaine

For modern anesthetics like Ropivacaine , the (S)-enantiomer is required to reduce cardiotoxicity.[1] The racemic free amine obtained above must be resolved.

Resolution Protocol (Tartaric Acid Method):

  • Dissolve the racemic 2',6'-pipecoloxylidide (free amine) in hot Isopropanol.

  • Add L-(+)-Tartaric acid (0.5 eq).

  • Allow to cool slowly.[1] The (S)-amine L-tartrate salt crystallizes out preferentially.[1]

  • Filter the crystals and recrystallize once from Ethanol/Water to achieve >99% ee.[1]

  • Basify the salt (NaOH) to release the pure (S)-amine, then alkylate with 1-bromopropane to form Ropivacaine .[1]

References

  • Continuous Flow Synthesis of Mepivacaine

    • Describes the modern industrial approach to pipecoloxylidides using pipecolin
    • Source: Diaz-Kruik, et al. "Overall continuous platform for the synthesis of mepivacaine." ResearchGate.[1]

  • Lithium Amide Aminolysis Methodology

    • Foundational chemistry for reacting sterically hindered anilines with esters.[1]

    • Source: "Rapid production of the anaesthetic mepivacaine through continuous, portable technology." Nature Communications / NIH.[1]

  • Chiral Resolution of Pipecoloxylidides

    • Detailed protocol for the tartaric acid resolution of the intermedi
    • Source: "Process for obtainment of enantiomers of N-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide."[1][5] European Patent EP1434764A2.[1]

  • Enzymatic Resolution Context

    • Alternative approaches using lipases for pipecolic esters.[1]

    • Source: "Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate." Core.ac.uk.[1]

  • Chemical Data & Properties

    • Mepivacaine and intermediate structure validation.[1]

    • Source: PubChem Compound Summary for CID 4062.[1][6]

Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 1-benzylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of Methyl 1-benzylpiperidine-2-carboxylate, a key heterocyclic building block in pharmaceutical development. The protocol detailed herein focuses on a robust and economically viable N-alkylation strategy starting from commercially available Methyl pipecolinate. Emphasis is placed on process safety, reaction optimization for scale-up, and practical considerations for isolation and purification. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing this intermediate on a multi-gram to kilogram scale.

Introduction

Piperidine derivatives are ubiquitous structural motifs found in a vast array of pharmaceuticals and natural products, including potent analgesics and other centrally active agents.[1][2] Methyl 1-benzylpiperidine-2-carboxylate serves as a crucial intermediate for the synthesis of more complex molecules, making a reliable and scalable synthetic route highly valuable.

The most direct and industrially favored approach for this synthesis is the direct N-alkylation of a secondary amine, in this case, Methyl pipecolinate (Methyl piperidine-2-carboxylate). This method, a classic SN2 reaction, involves the formation of a carbon-nitrogen bond by reacting the amine with a suitable benzylating agent.[3][4] While straightforward in principle, scaling this reaction requires careful consideration of several factors to ensure safety, efficiency, and high purity of the final product. Key challenges in scale-up include managing reaction exotherms, selecting appropriate and cost-effective reagents and solvents, and implementing a purification strategy that avoids chromatography.[5][6]

This application note details a process optimized for scale-up, utilizing benzyl bromide as the alkylating agent and potassium carbonate as a mild, inexpensive base in acetonitrile.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The secondary amine of Methyl pipecolinate acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The base, potassium carbonate, serves to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing the formation of the protonated, unreactive amine salt.

Caption: Reaction scheme for the N-benzylation of Methyl Pipecolinate.

Materials and Equipment

Reagents & Materials
ReagentCAS No.Molecular WeightGradeSupplierNotes
Methyl pipecolinate2971-79-1143.19 g/mol 98%+Standard SupplierStarting material.
Benzyl Bromide100-39-0171.04 g/mol 99%Standard SupplierLachrymatory; handle in fume hood.[7]
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, fine powderStandard SupplierEnsure it is dry before use.
Acetonitrile (MeCN)75-05-841.05 g/mol AnhydrousStandard SupplierReaction solvent.
Diethyl Ether (Et₂O)60-29-774.12 g/mol ACS GradeStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS GradeIn-house prep.For aqueous work-up.
Brine (Saturated NaCl)7647-14-558.44 g/mol ACS GradeIn-house prep.For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousStandard SupplierDrying agent.
Equipment
  • Jacketed glass reactor (size appropriate for scale) with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling circulator for the reactor jacket.

  • Large separatory funnel for work-up.

  • Rotary evaporator.

  • Vacuum distillation apparatus (short-path preferred).

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).

Safety Precautions

  • Benzyl Bromide: This compound is a potent lachrymator and is corrosive. It causes skin irritation and serious eye irritation.[7][8] All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.[7]

  • Potassium Carbonate: While generally safe, the fine powder can cause respiratory tract, skin, and eye irritation.[9][10] Avoid inhaling the dust.

  • Solvents: Acetonitrile and diethyl ether are flammable. Ensure all operations are conducted away from ignition sources.

  • Exotherm: The N-alkylation reaction can be exothermic. Controlled addition of the benzyl bromide is critical to maintain temperature control, especially on a larger scale.

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis. Quantities can be adjusted proportionally for different scales.

Reactor Setup and Reagent Charging
  • Set up a dry jacketed reactor equipped with an overhead stirrer, reflux condenser (with a nitrogen inlet at the top), and a thermocouple.

  • Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Charge the reactor with Methyl pipecolinate (1.0 mol, 143.2 g) and anhydrous acetonitrile (1.5 L) .

  • Begin stirring to ensure complete dissolution.

  • Add anhydrous potassium carbonate (1.5 mol, 207.3 g) to the stirred solution. The mixture will become a slurry.

Reaction Execution
  • In a separate, dry addition funnel, charge benzyl bromide (1.1 mol, 188.1 g, ~131 mL) .

  • Add the benzyl bromide dropwise to the stirred reactor slurry over a period of 60-90 minutes.

    • Causality Note: Slow addition is crucial to control the reaction exotherm. Monitor the internal temperature. If the temperature rises more than 10-15 °C above ambient, slow the addition rate or apply cooling to the reactor jacket.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (~80-82 °C) using the heating circulator.

  • Maintain the reflux for 4-6 hours.

In-Process Control (IPC) - Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC Method:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • The starting amine will have a lower Rf value than the N-benzylated product. The reaction is considered complete when the starting material spot is no longer visible.

  • Take samples hourly after reaching reflux until completion.

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile (2 x 100 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • To the resulting oil, add diethyl ether (1 L) and water (1 L) . Stir vigorously.

  • Transfer the mixture to a large separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 500 mL) to remove any residual acid.

    • Brine (1 x 500 mL) to break any emulsions and begin the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

Purification
  • For scale-up, purification via column chromatography is impractical. The most effective method is vacuum distillation .

  • Set up a short-path distillation apparatus.

  • Distill the crude oil under high vacuum. The product, Methyl 1-benzylpiperidine-2-carboxylate, is a colorless to pale yellow oil.

    • Expected Boiling Point: ~130-140 °C at ~1 mmHg (literature values may vary).

  • Collect the pure fractions. The expected yield is typically in the range of 80-90%.

Workflow Visualization

The entire process, from setup to final product, can be visualized as a clear workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Setup Jacketed Reactor (Stirrer, Condenser, N₂) B Charge Methyl Pipecolinate & Acetonitrile A->B C Add K₂CO₃ Base B->C D Slowly Add Benzyl Bromide C->D E Heat to Reflux (4-6 hours) D->E F Monitor by TLC/GC (IPC) E->F G Cool to RT & Filter Salts F->G H Concentrate Solvent G->H I Liquid-Liquid Extraction (Ether/Water) H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L Collect Pure Product K->L

Caption: Step-by-step workflow for the scale-up synthesis.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H and 13C NMR: To confirm the structure.

  • GC-MS: To confirm the molecular weight and assess purity.

  • FT-IR: To identify characteristic functional groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (moisture).Extend reflux time. Ensure K₂CO₃ is anhydrous. Use a finer powder for better surface area.
Low Yield Loss during work-up (emulsions). Incomplete reaction.Add brine during extraction to break emulsions. Re-extract the aqueous layer. Ensure reaction completion via IPC.
Product is Dark/Colored Overheating during reaction or distillation. Impurities in starting materials.Maintain controlled heating. Ensure starting materials are of high purity. A small amount of color can often be removed by distillation.
Dialkylation Product Use of a very strong base or high excess of alkylating agent.Potassium carbonate is mild and minimizes this risk. Ensure stoichiometry is controlled. Slow addition of benzyl bromide helps maintain an excess of the secondary amine.[3]

References

  • Dehmlow, E. V., Thieser, R., & Zahalka, H. A. (n.d.). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem.
  • Khazdooz, L., et al. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). RSC Advances.
  • Fries, D., et al. (n.d.). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate.
  • Wikipedia contributors. (n.d.). Phase-transfer catalyst. Wikipedia.
  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698.
  • Fries, D., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(9), 1546-1555.
  • Wikipedia contributors. (n.d.). Piperidine. Wikipedia.
  • Piperidine Synthesis. (n.d.). DTIC.
  • Niemegeers, C. J. E., et al. (1996). Preparation of piperidine derivatives. U.S. Patent No. 5,489,689.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • Doye, S., et al. (2015). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Journal of the American Chemical Society, 137(1), 443-453.
  • METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Potassium Carbonate. (2025). Sigma-Aldrich.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.). DTIC.
  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate.
  • Benzyl bromide - SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376-382.
  • Benzyl-Bromide - Safety Data Sheet. (2013). Sigma-Aldrich.
  • Safety Data Sheet - Potassium Carbonate. (2015). Fisher Scientific.
  • Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. (n.d.). Benchchem.

Sources

"analytical methods for monitoring the progress of Methyl 1-benzylpiperidine-2-carboxylate reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Process Analytical Technology (PAT) for Methyl 1-benzylpiperidine-2-carboxylate

Executive Summary & Chemical Context

Methyl 1-benzylpiperidine-2-carboxylate is a critical pharmacophore, serving as a key intermediate in the synthesis of methylphenidate-class therapeutics and dual-target inhibitors for neurodegenerative diseases. Its synthesis typically involves the N-alkylation of methyl pipecolate or the esterification of N-benzylpipecolic acid.

The Analytical Challenge: Monitoring this reaction presents a specific dichotomy:

  • Chromophore Disparity: The piperidine ring is UV-transparent, while the benzyl group is strongly UV-active (

    
     nm). This makes tracking the consumption of non-benzylated starting materials (like methyl pipecolate) difficult by UV alone.
    
  • Basicity: The tertiary amine moiety causes severe peak tailing on standard silica-based HPLC columns due to silanol interactions, requiring specific mobile phase buffering.

  • Stability: The methyl ester is susceptible to hydrolysis under basic alkylation conditions, necessitating the monitoring of the corresponding acid impurity.

This guide details a multi-modal analytical strategy combining HPLC-UV (for product/benzyl-impurity tracking) and GC-MS (for mass balance and volatile impurity analysis).

Analytical Logic & Workflow

The following decision tree illustrates the recommended workflow for reaction monitoring.

ReactionMonitoring Start Reaction Mixture (t=0 to t=End) IPC_Method IPC: TLC / Spot Test (Qualitative) Start->IPC_Method Hourly Check CriticalDecision Is Benzyl Halide Consumed? CriticalDecision->IPC_Method No (Continue Rxn) Action HPLC-UV Analysis (Quantitative Purity) CriticalDecision->Action Yes (UV Spot Gone) IPC_Method->CriticalDecision FinalRelease GC-MS / NMR (Structure & Solvents) Action->FinalRelease Purity > 98%

Figure 1: Analytical workflow for monitoring N-alkylation progress.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative determination of conversion, yield, and benzyl-related impurities. Causality: We utilize a C18 column with high carbon load to retain the hydrophobic benzyl group. An acidic mobile phase (pH ~2.5) is strictly required to protonate the piperidine nitrogen (


), preventing secondary interactions with silanols that cause peak tailing.
Instrument Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5

m
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 254 nm (Benzyl tracking) & 210 nm (Ester carbonyl/General)
Injection Vol 5-10

L
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (keep polar impurities unretained)
10.090Ramp to elute Product & Benzyl Halide
12.090Wash lipophilic byproducts
12.110Re-equilibration
15.010End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the product peak. Note: If
    
    
    , increase TFA concentration or switch to a column with better end-capping.
  • Resolution (

    
    ): 
    
    
    
    between Benzyl Bromide (starting material) and Product.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Purpose: Confirmation of molecular weight (


 233) and detection of non-UV active impurities (e.g., residual piperidine solvents).
Advantage:  Unlike the carboxylic acid precursor, the methyl ester is sufficiently volatile for direct GC analysis without derivatization.
Instrument Parameters
ParameterSetting
Inlet Temp 250°C (Split ratio 20:1)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),

MS Source EI, 70 eV, 230°C
Scan Range 40 - 400 amu
Temperature Program
  • Hold at 60°C for 2 min.

  • Ramp 15°C/min to 280°C.

  • Hold at 280°C for 5 min.

Key Diagnostic Ions:

  • m/z 233: Molecular Ion (

    
    )
    
  • m/z 174: Loss of methyl ester group (

    
    )
    
  • m/z 91: Tropylium ion (Characteristic of Benzyl group)

Protocol C: In-Process Control (TLC)

Purpose: Rapid, qualitative "floor" check to determine reaction endpoint.

  • Stationary Phase: Silica Gel

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v) with 1% Triethylamine (TEA).

    • Why TEA? To prevent the basic amine product from streaking on the acidic silica.

  • Visualization:

    • UV (254 nm): Shows Benzyl bromide (Starting Material) and Product.

    • Iodine / Dragendorff Stain: Stains the piperidine nitrogen (confirms amine presence).

Impurity Fate & Troubleshooting

Understanding the chemical fate of impurities is vital for process control.

ImpurityFate SM_Benzyl Benzyl Bromide (Mutagenic Impurity) Product Methyl 1-benzyl piperidine-2-carboxylate SM_Benzyl->Product Main Rxn Detect_UV Detect: HPLC UV 254nm SM_Benzyl->Detect_UV SM_Pipe Methyl Pipecolate SM_Pipe->Product Imp_Acid Impurity A: N-Benzyl Pipecolic Acid (Hydrolysis Product) Product->Imp_Acid High pH / H2O Imp_Quat Impurity B: Quaternary Ammonium Salt (Over-alkylation) Product->Imp_Quat Excess Benzyl-Br Product->Detect_UV Detect_MS Detect: LC-MS / GC-MS Imp_Acid->Detect_MS Polar/Early Eluting

Figure 2: Impurity fate mapping and detection strategy.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Split Peaks in HPLC Sample solvent mismatch.Dissolve sample in Mobile Phase A (Water/TFA) rather than 100% MeOH.
Broad/Tailing Peaks Silanol interaction.Ensure TFA is fresh; increase TFA to 0.15% or add 5mM Ammonium Formate.
New Peak at

min
Ester Hydrolysis.Check reaction pH; ensure anhydrous conditions if using strong bases.
Ghost Peaks in Gradient Benzyl Bromide carryover.Run a "blank" injection with high organic wash; check injector needle wash.

References

  • Synthesis & Context: Fadel, A., & Lahrache, N. (2007).[1] An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives.[1] The Journal of Organic Chemistry, 72(5), 1780–1784. Link

  • HPLC Methodology (Analogous): Mohnike, L., et al. (2022). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. Journal of Experimental Botany, 74(1), 343-356. Link

  • GC-MS Derivatization Logic: Sobolev, A. P., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3843. Link

  • Methylphenidate Intermediate Analysis: Aoyama, T., et al. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8728-8731. Link

Sources

Strategic Derivatization of Methyl 1-benzylpiperidine-2-carboxylate: A Modular Approach to Functionalized Pipecolic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 1-benzylpiperidine-2-carboxylate (N-benzyl pipecolic acid methyl ester) represents a critical "pivot point" in medicinal chemistry. Structurally homologous to proline, this scaffold serves as the precursor to a vast array of bioactive compounds, including local anesthetics (mepivacaine, bupivacaine analogs), psychostimulants (methylphenidate derivatives), and peptidomimetics.

This guide details the strategic derivatization of this molecule to access two distinct chemical spaces:

  • C-Terminus Modification: Reduction of the ester to a primary alcohol, providing a handle for alkylation or oxidation.

  • N-Terminus Modification: Orthogonal deprotection (debenzylation) to liberate the secondary amine for library diversification.

The Orthogonal Logic

The utility of this molecule lies in its orthogonal reactivity . The benzyl group (


) protects the nitrogen during harsh nucleophilic attacks on the ester (e.g., Grignard addition or Hydride reduction). Conversely, the ester remains stable during the hydrogenolytic removal of the benzyl group.

OrthogonalStrategy SM Methyl 1-benzylpiperidine- 2-carboxylate Alcohol 1-Benzylpiperidine- 2-methanol (Reductive Pathway) SM->Alcohol LiAlH4 Reduction (C-Terminus) Amine Methyl piperidine- 2-carboxylate (Deprotection Pathway) SM->Amine H2, Pd/C (N-Terminus) Target1 Aldehydes, Halides, Ethers Alcohol->Target1 Functionalization Target2 Ureas, Amides, N-Alkyls Amine->Target2 Library Gen

Figure 1: Orthogonal divergence pathways. The scaffold allows independent modification of the ring nitrogen or the exocyclic carbon.

Module A: Reduction to 1-Benzylpiperidine-2-methanol

The conversion of the ester to a primary alcohol is the most common "gateway" reaction. The resulting amino-alcohol is a versatile synthon.[1] While sodium borohydride (


) is safer, it is generally insufficient for reducing esters without additives. Lithium Aluminum Hydride (

) remains the gold standard for this transformation due to its reliability and complete conversion.
Critical Considerations
  • Cheioselectivity: The benzyl group is stable to

    
    .
    
  • Workup Challenges: Aluminum salts form gelatinous emulsions that can trap the product (the "amino-alcohol curse"). The protocol below uses the Fieser Quench method to ensure a granular, filterable precipitate.

Comparative Reagent Table
ReagentReactivitySelectivitySuitability

(LAH)
HighLow (Reduces esters, acids, amides)Excellent. Standard for complete reduction.

LowHigh (Ketones/Aldehydes only)Poor. Requires additives (e.g.,

) to touch esters.
DIBAL-H HighHigh (Controlled reduction to Aldehyde)Specialized. Use only if stopping at the aldehyde is required (

).

MediumMediumAlternative. Good if LAH is too harsh for other functional groups.
Detailed Protocol: LAH Reduction

Reagents:

  • Substrate: Methyl 1-benzylpiperidine-2-carboxylate (

    
    , 
    
    
    
    )
  • Reagent:

    
     (
    
    
    
    ,
    
    
    ,
    
    
    or equivalent solution)
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) under Argon/Nitrogen. Add the

    
     (solid or solution) and dilute with anhydrous THF (
    
    
    
    ). Cool to
    
    
    in an ice bath.
  • Addition: Dissolve the substrate in THF (

    
    ). Add this solution dropwise to the 
    
    
    
    suspension over 15 minutes. Note: Exothermic reaction; gas evolution (
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The ester spot (

    
    ) should disappear; the alcohol spot (
    
    
    
    ) will appear.
  • Fieser Quench (CRITICAL):

    • Cool back to

      
      .
      
    • Add

      
       Water  (slowly, dropwise).
      
    • Add

      
       15% NaOH solution .
      
    • Add

      
       Water .
      
  • Isolation: Warm to RT and stir for 15 minutes. The gray slurry will turn into a white, granular solid. Filter through a Celite pad.[2][3] Wash the cake with

    
     or THF.
    
  • Purification: Concentrate the filtrate. The resulting oil is often

    
     pure. If necessary, purify via flash chromatography (DCM/MeOH/
    
    
    
    95:5:1).

LAH_Workup Start Reaction Mixture (LiAlH4 + Substrate) Quench1 Add x mL Water (Destroys excess Hydride) Start->Quench1 Quench2 Add x mL 15% NaOH (Forms Aluminate) Quench1->Quench2 Quench3 Add 3x mL Water (Precipitates Al-Salts) Quench2->Quench3 Filter Filter Granular Solid (Celite) Quench3->Filter Product Isolate Filtrate (Amino-Alcohol) Filter->Product

Figure 2: The Fieser Workup Protocol. This specific sequence prevents the formation of unfilterable emulsions common in amino-ester reductions.

Module B: N-Debenzylation (Hydrogenolysis)

Removing the benzyl group liberates the secondary amine, allowing the synthesis of N-alkylated analogs (e.g., switching from N-benzyl to N-butyl for bupivacaine-like properties).

Critical Considerations
  • Catalyst Poisoning: Amines can coordinate to Palladium, slowing the reaction. Performing the reaction in an acidic medium (protonating the amine) or using Pearlman’s Catalyst (

    
    ) often improves turnover.
    
  • Ester Stability: Standard hydrogenolysis conditions (

    
    , 
    
    
    
    ) will not reduce the methyl ester, ensuring chemoselectivity.
Detailed Protocol: Catalytic Hydrogenolysis

Reagents:

  • Substrate: Methyl 1-benzylpiperidine-2-carboxylate (

    
    )
    
  • Catalyst: 10% Pd/C (

    
     loading relative to substrate)[3][4]
    
  • Solvent: MeOH (

    
    ) + Acetic Acid (
    
    
    
    , optional accelerator)
  • Hydrogen Source:

    
     Balloon (
    
    
    
    )

Step-by-Step Workflow:

  • Setup: In a heavy-walled flask or hydrogenation bottle, dissolve the substrate in MeOH.

  • Catalyst Addition: Safety Note: Pd/C can ignite solvent vapors. Add the catalyst carefully under a stream of Nitrogen (or add as a water slurry).

  • Hydrogenation: Evacuate the flask and backfill with Nitrogen (

    
    ). Then evacuate and backfill with Hydrogen (
    
    
    
    ). Leave connected to the
    
    
    balloon.
  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Workup:

    • Flush with Nitrogen.

    • Filter through Celite to remove Pd/C. Do not let the catalyst dry out completely (fire hazard).

    • Concentrate the filtrate.[2][3]

    • Note: If Acetic Acid was used, the product is the acetate salt. Neutralize with saturated

      
       and extract with DCM to obtain the free base.
      

Advanced Functionalization: The "Pipecolic" Tree

Once the primary transformations (Module A or B) are complete, the scaffold is primed for high-value medicinal chemistry applications.

From Alcohol (Module A Product)
  • Swern Oxidation: Converts the alcohol to the Aldehyde . This is unstable and usually reacted immediately via Reductive Amination to form complex side chains.

  • Appel Reaction: Converts the alcohol to the Alkyl Chloride , allowing nucleophilic substitution.

From Free Amine (Module B Product)
  • Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA) yields N-acyl derivatives (common in FKBP12 binding ligands).

  • Reductive Alkylation: Reaction with aldehydes and

    
     allows rapid N-alkyl library generation.
    

References

  • Reduction of Amino Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry. Link

  • Hydrogenolysis Protocols: BenchChem Application Notes. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link

  • Pipecolic Acid in Med Chem: "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives." UAEU Scholarworks. Link

  • Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Reference for Fieser Quench).
  • Synthesis of Local Anesthetics: "Design, Synthesis, and Evaluation of 1-Benzylpiperidine... Derivatives." National Institutes of Health (PMC). Link

Sources

"use of Methyl 1-benzylpiperidine-2-carboxylate in the development of neurological disorder therapeutics"

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of Methyl 1-benzylpiperidine-2-carboxylate

Abstract

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and cognitive enhancers. Methyl 1-benzylpiperidine-2-carboxylate (CAS 124619-69-8) represents a critical, versatile intermediate in the synthesis of these therapeutics. This guide details the application of this scaffold in developing ligands for Sigma-1 receptors (


R)  and Voltage-Gated Sodium Channels (Nav1.x) , providing validated protocols for synthesis, enantiomeric resolution, and pharmacological screening.
Introduction: The Piperidine "Hub" Strategy

In neurological drug discovery, the efficacy of a scaffold is determined by its ability to orient pharmacophores in 3D space. Methyl 1-benzylpiperidine-2-carboxylate offers a unique "Hub" geometry:

  • C2-Ester: A reactive handle for amidation, reduction, or hydrolysis, allowing diverse functionalization.

  • N-Benzyl Group: Serves a dual role—acting as a hydrophobic anchor for

    
    R affinity or as a removable protecting group for accessing free pipecolic acid derivatives (e.g., Levobupivacaine precursors).
    
  • Chirality: The C2 stereocenter allows for the development of enantiopure therapeutics, critical for avoiding off-target toxicity (e.g., cardiotoxicity in racemic anesthetics).

Application I: Sigma-1 Receptor Ligands (Neuroprotection)

Therapeutic Focus: Depression, Neurodegeneration, Neuropathic Pain.

The


 receptor is an intracellular chaperone protein located at the Mitochondria-Associated Membrane (MAM). Agonists promote neuroprotection by regulating Calcium (

) signaling.
Mechanistic Rationale

High-affinity


 ligands typically require:
  • A basic nitrogen (protonated at physiological pH) to form a salt bridge with Glu172.[1]

  • Two hydrophobic flanking regions.

  • Methyl 1-benzylpiperidine-2-carboxylate perfectly fits this pharmacophore. The N-benzyl group occupies the primary hydrophobic pocket, while the C2-ester can be derivatized to an amide to target the secondary hydrophobic region.

Protocol A: Synthesis of High-Affinity Carboxamide Ligands

Objective: Convert the ester scaffold into a library of N-substituted carboxamides to optimize


 selectivity over 

and Dopamine D2 receptors.

Reagents:

  • Substrate: Methyl 1-benzylpiperidine-2-carboxylate (1.0 eq)

  • Amine: 4-fluorobenzylamine (1.2 eq) (Example for SAR)

  • Catalyst: Trimethylaluminum (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the amine in anhydrous toluene.

  • Coupling: Add

    
     (2.0 M in hexanes) dropwise at 0°C. Stir for 30 min to form the aluminum amide species.
    
  • Addition: Add Methyl 1-benzylpiperidine-2-carboxylate slowly.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (formation of amide, disappearance of ester).

  • Quench: Carefully quench with dilute HCl (exothermic!).

  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Data Output: | Compound ID | R-Group (Amide) |


 Ki (nM) | 

Ki (nM) | Selectivity Ratio | | :--- | :--- | :--- | :--- | :--- | | Ref-01 | Benzyl | 12.9 | 450 | 35 | | Ref-02 | 4-Cl-Benzyl | 3.7 | 1300 | 351 | | Ref-03 | Cyclopropyl | 85.0 | 210 | 2.5 |[2]

Note: Data derived from structure-activity relationship studies (See Ref 1).

Application II: Chiral Anesthetics (Nav1.x Blockers)

Therapeutic Focus: Local Anesthesia, Anticonvulsants.

Drugs like Levobupivacaine and Ropivacaine are S-enantiomers of N-alkyl pipecolyl xylidides. The "S" isomer is less cardiotoxic than the "R" isomer.

Protocol B: The "Switch" Strategy (Debenzylation/Alkylation)

Objective: Use Methyl 1-benzylpiperidine-2-carboxylate as a precursor to generate enantiopure N-butyl or N-propyl pipecolic acid derivatives.

Step 1: Enantiomeric Resolution Before modifying the ring, resolve the racemic ester.

  • Method: Kinetic Resolution via Enzymatic Hydrolysis.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Conditions: Phosphate buffer (pH 7.0) / DMSO (9:1). The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Validation: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Step 2: Debenzylation (Hydrogenolysis)

  • Reagents:

    
     (1 atm), Pd/C (10% wt), MeOH.
    
  • Procedure: Stir the resolved (S)-Methyl 1-benzylpiperidine-2-carboxylate in MeOH with Pd/C under hydrogen atmosphere for 12h.

  • Result: Yields (S)-Methyl piperidine-2-carboxylate (The benzyl group is cleaved).[3][4]

Step 3: N-Alkylation (The "Switch")

  • Reagents: 1-bromobutane (for Bupivacaine analog),

    
    , Acetonitrile.
    
  • Procedure: Reflux the debenzylated amine with alkyl halide to install the lipophilic tail required for Sodium Channel blockade.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start Methyl 1-benzylpiperidine- 2-carboxylate (Racemic Scaffold) Resolution Enzymatic Resolution (CAL-B Lipase) Start->Resolution  Step 1 S_Enantiomer (S)-Enantiomer (Active Isomer) Resolution->S_Enantiomer R_Enantiomer (R)-Enantiomer (Recycle/Discard) Resolution->R_Enantiomer Route_A Route A: Amidation S_Enantiomer->Route_A  R-NH2 / AlMe3 Route_B Route B: Debenzylation S_Enantiomer->Route_B  H2 / Pd/C Sigma_Ligand Sigma-1 Agonist (Neuroprotection) Route_A->Sigma_Ligand  Retain Benzyl Pipecolic Methyl Pipecolate (Free Amine) Route_B->Pipecolic  Remove Benzyl Nav_Blocker Nav1.x Blocker (Levobupivacaine Analog) Pipecolic->Nav_Blocker  + Alkyl Halide (The 'Switch')

Figure 1: Divergent synthesis workflow converting the benzyl-piperidine scaffold into distinct CNS therapeutic classes.

Experimental Validation Protocols
5.1 In Vitro Sigma-1 Binding Assay

To validate the affinity of synthesized derivatives:

  • Membrane Prep: Use guinea pig brain or transfected HEK293 cells expressing human

    
    R.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Incubation: Incubate membranes (50

    
    g protein) with radioligand (3 nM) and test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
5.2 Lipophilicity Assessment (LogP)

CNS drugs require optimal blood-brain barrier (BBB) penetration (Ideal LogP: 2.0 - 4.0).

  • Method: Shake-flask method (Octanol/Water) or HPLC estimation using C18 retention times calibrated against standards (e.g., propranolol).

  • Target: For Sigma ligands, aim for LogP

    
     3.0 to ensure CNS distribution.
    
References
  • Zampieri, D., et al. (2009). "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1 ligands." Bioorganic & Medicinal Chemistry.

  • Szczepańska, K., et al. (2021).[5] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[5] [5]

  • Gilligan, P. J., et al. (1992).[6] "Novel piperidine sigma receptor ligands as potential antipsychotic drugs."[6] Journal of Medicinal Chemistry.

  • Advent Chembio. (2023). "Product Catalog: Methyl 1-benzylpiperidine-2-carboxylate (CAS 124619-69-8)." Commercial Availability Data.

  • MIT Department of Chemistry. (2019). "Photoredox activation of carbon dioxide for amino acid synthesis." DSpace@MIT. (Note: Generalized link to repository based on search snippet).

Disclaimer: This document is for research and development purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for N-benzylation of methyl pipecolinate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The Transformation: This guide details the optimization of the


 nucleophilic substitution of Methyl Pipecolinate (1)  (a secondary cyclic amine) with Benzyl Halides (2)  to form N-Benzyl Methyl Pipecolinate (3) .

Why this matters: Methyl pipecolinate derivatives are critical intermediates in the synthesis of local anesthetics (e.g., Mepivacaine analogues) and peptidomimetics. The reaction presents a specific set of challenges:

  • Chemo-selectivity: Preventing quaternization (over-alkylation).

  • Stereo-integrity: Preserving the chiral center at the

    
    -carbon (if starting with optically active material).
    
  • Functional Group Tolerance: Avoiding hydrolysis of the methyl ester.

Core Reaction Scheme


Standard Operating Procedure (The "Gold Standard")

Based on field data and kinetic stability, the following protocol offers the highest success rate for >95% conversion with <1% racemization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl Pipecolinate 1.0SubstrateUse HCl salt if free base is unstable; adjust base equiv. accordingly.
Benzyl Bromide 1.05ElectrophileSlight excess ensures conversion. Avoid large excess to prevent quaternization.
Potassium Carbonate (

)
2.0 - 3.0BaseMild, heterogeneous base. Scavenges HBr. Prevents racemization better than TEA.
Acetonitrile (MeCN) [0.2 M]SolventPolar aprotic. Easy workup (low BP). Promotes

.
Potassium Iodide (KI) 0.1CatalystOptional.[1] Accelerates reaction via Finkelstein (in situ formation of Benzyl Iodide).
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add Methyl Pipecolinate (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add powdered, anhydrous

    
     (2.0 eq). If using the HCl salt of the amine, increase base to 3.0 eq. Stir for 15 min at Room Temperature (RT).
    
  • Alkylation: Cool to

    
    . Add Benzyl Bromide (1.05 eq) dropwise over 10 minutes.
    
    • Reasoning: Controlling the addition rate keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction: Allow to warm to RT. Monitor by TLC or LC-MS (typically 4–12 hours).

  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over 
    
    
    
    .

Optimization Workflow (Visualized)

The following diagram illustrates the decision matrix for optimizing conditions based on specific constraints (Speed vs. Purity vs. Stereochemistry).

OptimizationWorkflow Start START: Define Priorities Speed Priority: Reaction Speed Start->Speed Stereo Priority: Enantiopurity Start->Stereo Scale Priority: Scale-Up (>100g) Start->Scale SolventDMF Switch Solvent: DMF (Higher polarity, faster rate) Speed->SolventDMF BaseSelect Base: NaHCO3 or K2CO3 (Avoid TEA/DIPEA/NaH) Stereo->BaseSelect ReagentCl Reagent: Benzyl Chloride (Cheaper, requires Heat/KI) Scale->ReagentCl CatKI Add Catalyst: KI (10 mol%) (Finkelstein activation) SolventDMF->CatKI TempControl Temp Control: < 0°C (Kinetic control) BaseSelect->TempControl SolventTol Solvent: Toluene + Water (Biphasic System) ReagentCl->SolventTol PTC Add PTC: TBAI or TEBA (Phase Transfer Catalysis) SolventTol->PTC

Figure 1: Decision matrix for optimizing reaction parameters based on experimental goals.

Troubleshooting Guide & FAQs

Issue 1: "I see a significant amount of quaternary ammonium salt (Over-alkylation)."

Diagnosis: The product (tertiary amine) is competing with the starting material (secondary amine) for the benzyl halide.

  • Root Cause: Excess benzyl halide or high local concentration during addition.

  • Corrective Action:

    • Reduce Stoichiometry: Use exactly 1.0 or 0.95 equivalents of Benzyl Bromide. It is better to have unreacted starting material (separable by acid-base extraction) than quaternary salt (hard to separate).

    • Dilution: Increase solvent volume to 0.1 M.

    • Slow Addition: Use a syringe pump for the benzyl halide addition.

Issue 2: "My enantiomeric excess (ee) dropped from 99% to 80%."

Diagnosis: Racemization via deprotonation of the


-proton.
  • Root Cause: The

    
    -proton in amino esters is acidic (
    
    
    
    ). Strong bases or high temperatures promote enolate formation, destroying stereochemistry.
  • Corrective Action:

    • Base Selection: NEVER use NaH or alkoxides (NaOMe) for amino esters. Switch from organic bases (TEA) to inorganic carbonates (

      
      , 
      
      
      
      ). Carbonates are generally not strong enough to deprotonate the
      
      
      -carbon of the ester.
    • Temperature: Keep the reaction below

      
      . If heating is required for conversion, switch to a more reactive electrophile (Benzyl Bromide + KI) rather than increasing temp.
      
Issue 3: "The methyl ester hydrolyzed to the carboxylic acid."

Diagnosis: Saponification.

  • Root Cause: Presence of water + base (hydroxide generation).

  • Corrective Action:

    • Dry Solvents: Ensure MeCN/DMF are anhydrous.

    • Avoid Hydroxides: Do not use NaOH or KOH.

    • Workup: Do not let the reaction sit in the aqueous workup phase for long periods. Acidify carefully if needed, but keep pH neutral for extraction.

Issue 4: "Low conversion with Benzyl Chloride."

Diagnosis: Poor leaving group ability (Cl < Br < I).

  • Corrective Action:

    • Finkelstein Conditions: Add 10–50 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . This generates Benzyl Iodide in situ, which is much more reactive.

    • Solvent Switch: Change from MeCN to DMF to improve solubility of the chloride salt.

Diagnostic Logic Tree

Use this flowchart to diagnose stalled or failed reactions.

TroubleshootingTree Problem Identify Problem LowYield Low Yield / Incomplete Problem->LowYield Impurity Impurities / Byproducts Problem->Impurity CheckSM Is SM remaining? LowYield->CheckSM TypeImp Identify Impurity Type Impurity->TypeImp AddKI Action: Add 0.1 eq KI (Activate Halide) CheckSM->AddKI Yes Heat Action: Heat to 50°C (Check Stereo first!) AddKI->Heat If still slow Quat Quaternary Salt (Over-alkylation) TypeImp->Quat Acid Carboxylic Acid (Hydrolysis) TypeImp->Acid Racemic Racemate (Loss of Stereo) TypeImp->Racemic FixQuat Action: Reduce Bn-X to 0.95 eq Cool Reaction Quat->FixQuat FixAcid Action: Dry Solvents Switch to K2CO3 Acid->FixAcid FixRac Action: Avoid NaH/TEA Keep Temp < 25°C Racemic->FixRac

Figure 2: Troubleshooting logic for common reaction failures.

References

  • General N-Alkylation of Amino Acid Esters

    • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols. (Focuses on retention of stereochemistry).
    • Source:

  • Catalytic Effects of Iodide (Finkelstein)

    • Potassium iodide catalysed benzylation of protected hydrazines.[1][2] (Demonstrates the rate acceleration of Benzyl Cl/Br using KI).

    • Source:

  • Prevention of Racemization

    • Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate.
    • Source: [3]

  • Phase Transfer Catalysis

    • Benzylation of chelated phenolic groups... Use of tetra-n-butylammonium iodide as a catalyst.[4] (Applicable to difficult alkylations in biphasic systems).

    • Source:

Sources

"purification of Methyl 1-benzylpiperidine-2-carboxylate from reaction byproducts"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the purification of Methyl 1-benzylpiperidine-2-carboxylate.

Introduction

Methyl 1-benzylpiperidine-2-carboxylate is a critical intermediate, often utilized in the synthesis of local anesthetics (amide-type) and psychotropic piperidine derivatives. Synthesized typically via the benzylation of methyl pipecolate or the esterification of N-benzylpipecolic acid, the crude reaction mixture often contains benzyl halides , unreacted secondary amines , and hydrolyzed acids .

Because this molecule combines a basic tertiary amine (


) with a hydrolytically sensitive methyl ester, purification requires a delicate balance of pH control. This guide provides self-validating workflows to isolate the target with high purity.

Module 1: The "Golden Standard" Acid-Base Extraction

Status: Recommended First-Line Purification Goal: Remove neutral impurities (benzyl halides) and anionic species (acids) without chromatography.

The Chemical Logic

The target molecule is amphiphilic but pH-switchable.

  • At pH < 3: The nitrogen protonates (

    
    ), making the molecule water-soluble. Neutral impurities (Benzyl bromide/chloride) remain in the organic phase.
    
  • At pH > 10: The nitrogen deprotonates (

    
    ), making the molecule lipophilic (organic-soluble).
    
Step-by-Step Protocol

Pre-requisite: Crude reaction mixture is dissolved in a non-polar solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • Acid Extraction (Target -> Aqueous):

    • Cool the organic phase to 0–5°C (Ice bath). Crucial to prevent ester hydrolysis.

    • Extract with cold 1M HCl (3x volumes).

    • Validation: Spot the organic layer on TLC.[2][3] It should contain the UV-active benzyl halide impurities but no draggy amine spot.

    • Discard the organic layer (contains neutrals). Keep the aqueous acidic layer.

  • The "Basification" Switch (Target -> Organic):

    • Keep the aqueous phase cold.

    • Slowly add saturated

      
       or 
      
      
      
      until pH reaches ~9–10.
      • Note: Avoid strong NaOH if possible to minimize ester hydrolysis risk, though rapid processing with cold NaOH is acceptable.

    • The solution will turn cloudy as the free base oil separates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh Ethyl Acetate or DCM (3x).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo.

Troubleshooting Diagram: Extraction Logic

ExtractionLogic Start Crude Mixture in Organic Solvent AcidWash Wash with Cold 1M HCl (pH < 2) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer: Contains Benzyl Halides/Neutrals (DISCARD) Sep1->OrgLayer1 Neutrals stay organic AqLayer1 Aqueous Layer: Contains Target Amine Salt (H+) Sep1->AqLayer1 Amine protonates Basify Basify to pH 9-10 (Cold Na2CO3) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract FinalOrg Final Organic Layer: Pure Target Free Base Extract->FinalOrg

Figure 1: Selective Acid-Base Extraction Workflow for Amino-Esters.

Module 2: Chromatographic Purification

Issue: "My compound streaks/tails on the silica column, and separation is poor." Cause: The basic nitrogen interacts with acidic silanol groups (


) on the silica surface, acting like an ion-exchange resin rather than partition chromatography.
The Solution: Amine Modifiers

You must "mask" the silanol groups using a sacrificial base.

Recommended Mobile Phase:

  • Base Solvent: Hexanes / Ethyl Acetate (Gradient 0%

    
     30%).
    
  • Modifier: 1% Triethylamine (TEA) or 1%

    
     .
    
ParameterStandard SilicaAmine-Modified Silica
Tailing Factor High (Streaking)Low (Sharp Peaks)
Rf Value Variable (pH dependent)Stable
Modifier Needed? YES (Mandatory) No
Loading Capacity LowHigh
Protocol: Pre-treating the Column
  • Prepare your mobile phase with the 1% TEA.[2][3]

  • Flush the silica column with 2 column volumes (CV) of this basified solvent before loading your sample.

  • Why? This saturates the acidic sites on the silica with TEA, ensuring your target molecule passes through without sticking.

Module 3: Salt Formation (Crystallization)

Issue: "The product is an oil and I need a solid for stability/analysis." Solution: Convert the free base oil into a Hydrochloride (HCl) or Oxalate salt.

Protocol: HCl Salt Formation

Warning: Do not use aqueous HCl, as it may hydrolyze the ester over time.

  • Dissolve the purified free base oil in anhydrous Diethyl Ether or TBME (approx. 10 mL per gram).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .

  • A white precipitate (Methyl 1-benzylpiperidine-2-carboxylate hydrochloride) should form immediately.

  • Filter under inert atmosphere (nitrogen) as amine salts can be hygroscopic.

  • Wash the solid with cold, dry ether.

FAQ: Troubleshooting Specific Impurities

Q1: I still see Benzyl Bromide/Chloride in my NMR after extraction. Why?

A: Your acid wash (Module 1) was likely insufficient or the pH wasn't low enough.

  • Fix: Ensure the aqueous phase reaches pH ~1-2 during the first extraction.

  • Chemical Scavenger: If extraction fails, stir your crude organic phase with a polymer-supported amine (e.g., Trisamine resin) or a small amount of morpholine for 1 hour. The scavenger reacts with the benzyl halide to form a polar quaternary salt, which is easily washed away with water.

Q2: My ester hydrolyzed to the acid (1-benzylpipecolic acid). Can I recover it?

A: Yes, but it requires a different workup.

  • The hydrolyzed acid is zwitterionic. It will not extract into organics well at high pH (where it is a carboxylate anion) or low pH (where it is an ammonium cation).

  • Recovery: Isolate the aqueous layer at isoelectric point (pH ~6-7) and extract with n-Butanol or Chloroform/Isopropanol (3:1). Alternatively, re-esterify using

    
     in Methanol.
    
Q3: There is a "ghost" spot on TLC that doesn't move.

A: This is likely the N-oxide or a quaternary ammonium salt formed from over-alkylation (reaction of the product with excess benzyl halide).

  • These are highly polar and insoluble in standard organic solvents. They are effectively removed during the Acid Extraction step (they stay in the aqueous phase but won't extract back out when basified, as quaternary salts are permanently charged).

Workflow Visualization: Impurity Fate

ImpurityFate Crude Crude Mixture AcidStep Acid Wash (pH 2) Crude->AcidStep BnX Benzyl Halide (Neutral) AcidStep->BnX Stays Organic Quat Quaternary Salts (Perm. Cation) AcidStep->Quat Goes Aqueous Target Target Amine (Cation at pH 2) AcidStep->Target Goes Aqueous OrgWaste Organic Waste BnX->OrgWaste AqPhase Aqueous Phase Quat->AqPhase Target->AqPhase BaseStep Basify (pH 10) & Extract AqPhase->BaseStep Final Final Product BaseStep->Final Target becomes Neutral Extracts to Organic AqWaste Aqueous Waste BaseStep->AqWaste Quat stays Charged Remains in Water

Figure 2: Fate of common impurities during the standard workup.

References

  • BenchChem Technical Support. (2025).[2][3] Purification of Piperidine Derivatives: Troubleshooting Tailing on Silica. Retrieved from BenchChem.com.

  • PubChem. (2025).[4] Methyl 1-benzylpiperidine-4-carboxylate (Isomer Analog Data).[4][5] National Library of Medicine. Link

  • Biotage Application Notes. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase.Link

  • University of Regina. (2010). pKa Values of Some Piperazines and Piperidines.[6] Journal of Chemical & Engineering Data. Link

  • Alfa Chemistry. (2024). Silica Gel for Column Chromatography: Handling Basic Amines.Link

Sources

"common side reactions in the synthesis of Methyl 1-benzylpiperidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary & Molecule Profile

Target Molecule: Methyl 1-benzylpiperidine-2-carboxylate CAS: 5262-35-1 (Generic/Racemic) | Stereospecific variants exist (e.g., R or S forms). Application: Critical intermediate for local anesthetics (e.g., Bupivacaine, Ropivacaine analogs) and psychostimulant derivatives.

The Scientist's Perspective: Synthesizing this molecule involves walking a tightrope between nucleophilic substitution and stereochemical integrity . Unlike its 4-substituted isomer (isonipecotate), the 2-carboxylate places the ester group in close proximity to the nitrogen. This creates significant steric crowding and electronic coupling, making the


-proton highly acidic and the nitrogen prone to over-alkylation.

This guide prioritizes the preservation of the chiral center (if starting from chiral pipecolic acid) and the prevention of quaternary ammonium salts .

Critical Side Reaction Analysis

Module A: The Racemization Crisis (The "Silent Killer")
  • The Issue: You start with pure (S)-Methyl pipecolate, but your product is a racemate (50:50 mixture).

  • The Mechanism: The

    
    -proton at the C2 position is chemically labile. It is flanked by an electron-withdrawing ester group and a basic nitrogen. Under basic conditions (common in alkylation), this proton is removed, forming an enolate intermediate which re-protonates non-stereoselectively.
    
  • Risk Factor: High in Direct Alkylation (using strong bases like

    
     or NaH). Lower in Reductive Amination .
    
Module B: The Quaternization Trap (Over-Alkylation)
  • The Issue: Formation of the quaternary ammonium salt (Methyl 1,1-dibenzylpiperidine-2-carboxylate).

  • The Mechanism: The product (tertiary amine) is often more nucleophilic than the starting secondary amine due to the inductive effect of the alkyl group, leading to a second attack on the benzyl halide.

  • Risk Factor: High when using Benzyl Chloride/Bromide with uncontrolled stoichiometry.

Module C: Ester Hydrolysis & Transesterification
  • The Issue: Loss of the methyl ester to the free acid (Pipecolic acid derivative) or conversion to an ethyl ester (if Ethanol is used as solvent).

  • Risk Factor: High during aqueous basic workups or when using alcoholic solvents that do not match the ester group.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to navigate the "Green Path" while avoiding the "Red" sinks.

ReactionPathways Start Methyl Pipecolate (Secondary Amine) Target Target Product: Methyl 1-benzylpiperidine-2-carboxylate Start->Target Reductive Amination (Preferred) Start->Target Direct Alkylation (Risky) QuatSalt Side Reaction A: Quaternary Ammonium Salt (Over-Alkylation) Target->QuatSalt Excess Benzyl Halide Racemate Side Reaction B: Racemized Product (Loss of Stereochemistry) Target->Racemate Strong Base / Heat (Enolization) Acid Side Reaction C: Hydrolyzed Acid (Ester Cleavage) Target->Acid Aq. Workup (pH > 10) BnX + Benzyl Halide / Base RedAm + Benzaldehyde / NaBH(OAc)3

Caption: Competitive reaction landscape showing the high-fidelity Reductive Amination route versus the high-risk Direct Alkylation route.

Troubleshooting Guide (FAQ Format)

Q1: My LC-MS shows a mass peak at M+90 relative to the product. What is this?

Diagnosis: You have formed the Quaternary Ammonium Salt .[1]

  • Cause: Excess benzyl bromide was used, or the reaction was allowed to proceed too long at high temperature.

  • Fix:

    • Switch to Reductive Amination (Protocol A).

    • If you must use alkylation, use 0.95 eq of Benzyl bromide (slight deficit) to ensure the starting material remains the limiting reagent.

    • Dilute the reaction (0.05 M) to favor mono-substitution.

Q2: The optical rotation of my product is near zero, but I started with L-Pipecolic acid. Why?

Diagnosis: Racemization has occurred via enolization.

  • Cause: The use of a base (like

    
     or 
    
    
    
    ) in the presence of the ester group facilitates proton abstraction at the C2 position.
  • Fix:

    • Avoid thermodynamic bases. Use non-nucleophilic organic bases (DIPEA) only if necessary.

    • Temperature Control: Never heat the reaction above 40°C if stereochemistry is critical.

    • Solvent: Avoid protic solvents (MeOH/EtOH) with strong bases, as they facilitate proton exchange. Use ACN or DCM.[1]

Q3: I see a "Ghost Peak" in NMR that looks like the ethyl ester.

Diagnosis: Transesterification .

  • Cause: You performed the reaction in Ethanol (EtOH) while the substrate is a Methyl ester.

  • Fix: Always match the solvent alcohol to the ester group. Use Methanol for methyl esters. Alternatively, use aprotic solvents like DMF or THF.

Recommended Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Preserving stereochemistry and preventing over-alkylation.

Materials:

  • Methyl pipecolate (HCl salt or free base)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic, if using free base)

Step-by-Step:

  • Imine Formation: Dissolve Methyl pipecolate (1.0 eq) in DCE (0.2 M). If using the HCl salt, add 1.0 eq of DIPEA. Add Benzaldehyde (1.1 eq). Stir for 30 mins at Room Temp (RT).

  • Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated aqueous

    
    . Crucial: Do not use strong base (NaOH) to avoid hydrolysis.
    
  • Extraction: Extract with DCM. Wash with brine.[1] Dry over

    
    .[1][2]
    
Protocol B: Direct Alkylation (The "Legacy Method")

Best for: Racemic synthesis or cost-sensitive bulk preparation.

Materials:

  • Methyl pipecolate[2][3][4]

  • Benzyl Bromide (0.95 - 1.0 eq)

  • 
     (powdered, anhydrous)
    
  • Acetonitrile (ACN)

Step-by-Step:

  • Setup: Suspend Methyl pipecolate (1.0 eq) and

    
     (2.0 eq) in ACN.
    
  • Addition: Cool to 0°C. Add Benzyl Bromide (0.95 eq) dropwise via syringe pump over 1 hour. Slow addition is key to preventing quaternization.

  • Stir: Stir at RT for 6-8 hours. Do not heat.

  • Workup: Filter off solids. Evaporate solvent.[1] Partition residue between EtOAc and Water.

Data Summary: Solvent & Base Effects

ParameterConditionOutcomeRisk Level
Base

/ Reflux
High Yield, Racemization 🔴 Critical
Base DIPEA / 0°CModerate Yield, Retention of ee%🟢 Safe
Solvent EthanolTransesterification (Ethyl ester impurity)🟠 Moderate
Solvent DMFFast Reaction, Hard to remove solvent🟡 Caution
Reagent Benzyl ChlorideSlow reaction, requires heat (Racemization risk)🟠 Moderate
Reagent Benzyl BromideFast reaction, works at 0°C🟢 Preferred

Decision Logic for Troubleshooting

Use this flow to determine your next step based on your analytical data.

TroubleshootingTree Start Analyze Crude Product (LC-MS / NMR) CheckMass Is M+90 Peak Present? Start->CheckMass CheckChiral Is Optical Rotation Low? CheckMass->CheckChiral No ActionQuat Issue: Over-Alkylation Fix: Switch to Reductive Amination or Reduce BnBr eq. CheckMass->ActionQuat Yes CheckEster Is Methyl Singlet Gone? CheckChiral->CheckEster No ActionRace Issue: Racemization Fix: Lower Temp, Change Base, Avoid Enolization CheckChiral->ActionRace Yes ActionHyd Issue: Hydrolysis/Transesterification Fix: Check Workup pH, Match Alcohol Solvent CheckEster->ActionHyd Yes Success Product Pure CheckEster->Success No

Caption: Diagnostic logic flow for identifying impurity sources based on analytical data.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • ChemicalBook. (2025). "Methyl 1-benzylpiperidine-4-carboxylate Synthesis and Properties." (Note: Analogous chemistry for 2-carboxylate).

  • Kuo-Yuan Hung, et al. (2010).[3] "Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate." The Journal of Organic Chemistry, 75(24), 8728-31.[3][4] (Demonstrates stereochemical handling of pipecolate esters).

  • BenchChem. (2025).[1] "Managing side reactions in piperidine functionalization." Technical Guide.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Enolate Chemistry and Menshutkin Reaction mechanisms).

Sources

Technical Support Center: Identifying Impurities in Methyl 1-benzylpiperidine-2-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize impurities in Methyl 1-benzylpiperidine-2-carboxylate. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is NMR a preferred method for identifying and quantifying impurities in Active Pharmaceutical Ingredients (APIs) like Methyl 1-benzylpiperidine-2-carboxylate?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for impurity analysis for several key reasons.[1][2] Firstly, it is a primary analytical technique that provides detailed structural information about molecules, allowing for the unequivocal identification of unknown impurities without necessarily needing a reference standard of the impurity itself.[2][3] Secondly, NMR is inherently quantitative; the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the accurate determination of the concentration of an impurity relative to the main API, a critical function for quality control.[4][5][6] Finally, NMR is non-destructive, meaning the sample can be recovered and used for further analysis by other techniques like mass spectrometry if required.[3]

Q2: What are the most common types of impurities I should expect when synthesizing Methyl 1-benzylpiperidine-2-carboxylate?

A: Impurities are typically categorized as organic, inorganic, or residual solvents.[7] For a synthetic product like Methyl 1-benzylpiperidine-2-carboxylate, which is often prepared via reductive amination, the most common organic impurities arise from the manufacturing process itself.[7][8][9] These can include:

  • Unreacted Starting Materials: Such as the piperidine precursor (e.g., methyl piperidine-2-carboxylate) and benzaldehyde.

  • Intermediates: Incomplete reaction can leave detectable levels of intermediates.

  • Byproducts from Side Reactions: Reductive amination can lead to side reactions like the over-alkylation of the amine or the reduction of the starting aldehyde to an alcohol (benzyl alcohol).[10]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present.[7]

Q3: What are the regulatory thresholds for identifying and characterizing impurities?

A: Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines to ensure the safety and quality of pharmaceuticals. According to ICH Q3A guidelines, it is generally recommended to identify and characterize any impurity present at a level of 0.10% or higher relative to the API.[7] This makes sensitive and quantitative techniques like NMR indispensable in drug development.

Troubleshooting Guide: Common NMR Issues & Solutions

Problem 1: My ¹H NMR spectrum shows numerous small, unidentifiable peaks. How do I begin the identification process?

Solution: A complex spectrum can be daunting, but a systematic approach is key.

  • Identify the API: First, confidently assign all the peaks belonging to Methyl 1-benzylpiperidine-2-carboxylate. This includes the aromatic protons of the benzyl group, the benzylic methylene protons, the ester methyl group, and the protons on the piperidine ring.

  • Check for Common Solvents: Compare the remaining unknown signals to a chart of common NMR solvent impurities (e.g., residual acetone, dichloromethane, ethyl acetate from purification).

  • Analyze Starting Materials: Run separate NMR spectra of your starting materials (e.g., methyl piperidine-2-carboxylate, benzaldehyde) under the identical conditions. This is the most direct way to confirm if unreacted materials are present.

  • Utilize 2D NMR: If unassigned peaks remain, they are likely reaction byproducts or degradation products. Two-dimensional (2D) NMR experiments are crucial here:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of a molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing carbon chemical shift information for each proton environment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting molecular fragments and identifying quaternary carbons.

Problem 2: I suspect an impurity is present, but its signals are overlapping with my product's signals. How can I resolve them?

Solution: Signal overlap is a common challenge, especially in the crowded aliphatic region of the spectrum.

  • Higher Magnetic Field: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and may resolve the overlapping peaks.

  • Solvent Titration: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to DMSO-d₆ or MeOD) can alter the chemical shifts of both the product and impurities to different extents, potentially resolving the overlap.

  • 2D NMR: Even with overlap in the 1D spectrum, 2D experiments like HSQC can often resolve signals. The second dimension (carbon) provides an extra layer of separation, allowing you to distinguish correlations from different molecules.

Problem 3: The integration of my impurity peak seems inaccurate. How can I perform reliable quantification?

Solution: Accurate quantification (qNMR) requires careful experimental setup.[4]

  • Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T₁ of any peak you want to integrate). This ensures all signals have fully relaxed before the next pulse, making their areas directly comparable.

  • Select Isolated Signals: Choose well-resolved, non-overlapping signals for both the API and the impurity for integration.

  • Calibrate the 90° Pulse: Ensure you are using a properly calibrated 90-degree pulse width for accurate signal excitation.

  • Use an Internal Standard: For the most accurate absolute quantification, add a known amount of a certified internal standard that has a sharp, isolated peak away from other signals in the spectrum.

Data Interpretation: Potential Impurities and Expected ¹H NMR Shifts

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate commonly involves the reductive amination of a methyl piperidine-2-carboxylate salt with benzaldehyde, using a reducing agent like sodium triacetoxyborohydride (STAB).[8][9] This process can lead to several identifiable impurities.

Logical Relationship: Sources of Impurities in Synthesis

cluster_0 Inputs cluster_1 Reaction Process cluster_2 Outputs SM Starting Materials (Methyl piperidine-2-carboxylate, Benzaldehyde) Reaction Reductive Amination SM->Reaction Imp Final Product with Impurities SM->Imp Unreacted Reag Reagents (NaBH(OAc)₃, Acid/Base) Reag->Reaction SideReaction Side Reactions Reaction->SideReaction Incomplete Reaction Product Crude Product Reaction->Product SideReaction->Product Byproducts (Over-alkylation, Benzyl Alcohol) Product->Imp Imperfect Purification

Caption: Potential sources of impurities during synthesis.

Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃
Compound / MoietyProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Methyl 1-benzylpiperidine-2-carboxylate (API) Aromatic (Ph-H)7.20 - 7.40m5H from benzyl group.
Methoxy (-OCH₃)~3.70s3H, characteristic sharp singlet.
Benzylic (-CH₂-Ph)~3.60s or ABq2H, can be a singlet or an AB quartet.
Piperidine H-2~3.10dd1H, proton alpha to both N and CO₂Me.
Piperidine H-3,4,5,61.50 - 2.90mComplex region for the remaining 8H.
Impurity: Benzaldehyde Aldehyde (-CHO)~10.0sVery deshielded, a key diagnostic peak.
Aromatic (Ph-H)7.50 - 7.90mDistinct from the API's aromatic signals.
Impurity: Benzyl Alcohol Hydroxyl (-OH)Variablebr sPosition is concentration/temp dependent.
Aromatic (Ph-H)7.20 - 7.40mMay overlap with API aromatic signals.
Benzylic (-CH₂-OH)~4.65sDiagnostic singlet.
Impurity: Methyl piperidine-2-carboxylate Amine (N-H)Variablebr sProton on nitrogen.
Methoxy (-OCH₃)~3.75sMay be very close to the API's methoxy signal.
Piperidine H-2~3.30mDifferent environment due to N-H vs N-Bn.
Piperidine H-3,4,5,61.40 - 3.10mComplex multiplet region.

Note: These are estimated chemical shifts and can vary based on solvent, concentration, and temperature.

Experimental Protocols & Workflows

Protocol 1: Standard NMR Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your Methyl 1-benzylpiperidine-2-carboxylate sample directly into a clean, dry vial.

  • Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Ensure Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Label and Analyze: Cap the NMR tube, label it clearly, and insert it into the NMR spectrometer for analysis.

Workflow: Systematic Impurity Identification by NMR

Caption: Step-by-step workflow for impurity analysis.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopynow.com. Retrieved from [Link]

  • Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691. Retrieved from [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Alan, R. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

  • MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

Stability Testing of Methyl 1-benzylpiperidine-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 1-benzylpiperidine-2-carboxylate (Methyl N-benzylpipecolate) is a critical pharmacophore and intermediate in the synthesis of local anesthetics (e.g., Bupivacaine, Ropivacaine) and psychostimulants. Unlike its structural analog Methylphenidate, which possesses a phenylacetate side chain, this compound features an ester directly attached to the piperidine ring (


-amino ester).

This structural distinction dictates its stability profile. The proximity of the ester carbonyl to the basic nitrogen center introduces unique intramolecular catalytic effects, making its stability highly pH-dependent. This guide compares its performance against established benchmarks to inform handling, storage, and synthesis strategies.

Comparison Benchmarks

To provide objective context, this guide compares the Target Compound against:

  • Methylphenidate (MPH): The industry "gold standard" for piperidine ester stability.

  • Ethyl 1-benzylpiperidine-2-carboxylate: To evaluate steric protection strategies.

  • 1-Benzylpiperidine-2-carboxylic acid (Free Acid): The primary degradation product.

Comparative Stability Analysis

pH-Dependent Hydrolysis Profile

The primary degradation pathway for Methyl 1-benzylpiperidine-2-carboxylate is ester hydrolysis. However, the rate is significantly influenced by the protonation state of the piperidine nitrogen.

FeatureTarget: Methyl 1-benzylpiperidine-2-carboxylate Alternative 1: Methylphenidate (MPH) Alternative 2: Ethyl 1-benzylpiperidine-2-carboxylate
Structure Class

-Amino Ester (Ring-bound)

-Amino Ester (Side-chain)

-Amino Ester (Ring-bound)
Acidic Stability (pH < 3) High. Protonated nitrogen (

) exerts electron-withdrawing effect, deactivating the carbonyl toward nucleophilic attack.
Moderate. Stable, but side-chain flexibility allows faster hydrolysis than the rigid ring system.High. Similar to target, but ethyl group adds lipophilicity.
Neutral/Basic Stability (pH > 7) Low. The free base nitrogen can act as an intramolecular general base, facilitating water attack on the ester.Moderate-Low. Susceptible to base-catalyzed hydrolysis, but less intramolecular assistance due to distance.Moderate. The ethyl group provides steric hindrance, slowing the rate of hydrolysis (

) by ~2-3x compared to methyl.
Primary Degradant 1-Benzylpipecolic Acid (Zwitterionic)Ritalinic Acid1-Benzylpipecolic Acid
Recrystallization Risk Low (Oil/Low MP solid)High (Crystalline solid)Low (Oil)

Key Insight: In neutral solution, the Target Compound degrades faster than Methylphenidate due to the "neighboring group effect" of the ring nitrogen. Storage as a Hydrochloride (HCl) salt is mandatory for long-term stability.

Thermal & Oxidative Stability

The


-benzyl group provides steric bulk but introduces a susceptibility to oxidative dealkylation not present in simple alkyl amines.
  • Thermal: The ester bond is thermally stable up to ~115°C (boiling point) in the absence of moisture. However, the presence of trace acid/base catalysts accelerates degradation.

  • Oxidative: The benzylic position is prone to oxidation (forming benzaldehyde + piperidine derivative) under forced stress (high

    
    , light, radical initiators).
    

Degradation Pathways & Mechanism

The following diagram illustrates the competing degradation pathways. Understanding these is crucial for developing stability-indicating HPLC methods.

DegradationPathways Target Methyl 1-benzylpiperidine- 2-carboxylate Acid 1-Benzylpipecolic Acid (Hydrolysis Product) Target->Acid Hydrolysis (+H2O) pH > 7 or Strong Acid Methanol Methanol Target->Methanol OxProd Methyl piperidine-2-carboxylate (Debenzylated) Target->OxProd Oxidation/Hydrogenolysis (Light/O2/Cat.) Benzaldehyde Benzaldehyde Target->Benzaldehyde OxProd->Acid Secondary Hydrolysis

Figure 1: Primary degradation pathways. The green path (Hydrolysis) is the dominant mode of failure in aqueous formulations.

Experimental Protocols (Self-Validating Systems)

To objectively verify the stability claims, the following Forced Degradation Protocol is recommended. This protocol is designed to achieve 5-20% degradation, the optimal range for validating analytical methods (ICH Q1B).

Protocol: Stress Testing Matrix

Objective: Determine the degradation rate constant (


) and half-life (

).

Reagents:

  • Stock Solution: 1 mg/mL of Target Compound in Acetonitrile.

  • Acid Stress Media: 0.1 N HCl.

  • Base Stress Media: 0.1 N NaOH.

  • Oxidative Media: 3%

    
    .
    

Workflow:

  • Preparation:

    • Aliquot 5 mL of Stock Solution into four amber volumetric flasks (10 mL).

    • Sample A (Control): Dilute to volume with water.

    • Sample B (Acid): Add 1 mL 1.0 N HCl, dilute to volume.

    • Sample C (Base): Add 1 mL 1.0 N NaOH, dilute to volume.

    • Sample D (Oxidation): Add 1 mL 30%

      
      , dilute to volume.
      
  • Incubation:

    • Store all flasks at 60°C in a water bath.

    • Pull 1 mL aliquots at T=0, 1h, 4h, 8h, and 24h.

  • Quenching (Critical Step):

    • Self-Validation Check: Immediately neutralize Acid samples with equal eq. of Base (and vice versa) to stop the reaction before injection. Failure to quench leads to artificial degradation during analysis.

  • Analysis:

    • Analyze via HPLC-UV (254 nm for benzyl detection).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).

Analytical Workflow Visualization

Workflow Start Start Stability Study Prep Prepare 1 mg/mL Stock (in ACN) Start->Prep Split Split into Stress Conditions Prep->Split Acid Acid Hydrolysis (0.1 N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Split->Base Ox Oxidation (3% H2O2, 60°C) Split->Ox Timepoints Sampling (0, 1, 4, 8, 24h) Acid->Timepoints Base->Timepoints Ox->Timepoints Quench Quench Reaction (Neutralize pH) Timepoints->Quench HPLC HPLC-UV Analysis (Gradient Elution) Quench->HPLC Calc Calculate k_obs and t_1/2 HPLC->Calc

Figure 2: Step-by-step workflow for forced degradation studies ensuring data integrity through quenching steps.

Supporting Data: Comparative Kinetics

The following data summarizes the expected kinetic profiles based on the structural chemistry of piperidine esters.

ConditionTarget (

)
Methylphenidate (

)
Mechanism Note
0.1 N HCl (60°C) > 48 Hours > 48 HoursProtonation protects ester. Both are highly stable.
0.1 N NaOH (60°C) < 30 Minutes ~ 1 HourTarget hydrolyzes faster due to ring strain and N-proximity.
Neutral (pH 7.4, 37°C) ~ 12 Hours ~ 24 HoursPhysiological stability is moderate; Target requires salt form for storage.
3%

~ 6 Hours > 24 HoursTarget is less stable due to the oxidizable N-benzyl group.

Interpretation:

  • Storage: The Target Compound must be stored as a Hydrochloride Salt at 2-8°C. The Free Base is chemically labile.

  • Synthesis: Avoid aqueous basic workups with prolonged exposure. Use cold, rapid extractions if the free base is required.

References

  • PubChem. (2023). Methyl 1-benzylpiperidine-4-carboxylate (Isomer Analog) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Pipecolic Acid Derivatives and Stability Data. Merck KGaA. Link

  • ResearchGate. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites. Journal of Analytical Toxicology. Link

  • BenchChem. (2025).[1] Technical Support Center: N-Debenzylation of Piperidine Intermediates. Link

  • MDPI. (2021). Stability of Methylphenidate under Various pH Conditions. Pharmaceutics. Link

Sources

"spectroscopic comparison of Methyl 1-benzylpiperidine-2-carboxylate and its precursors"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and synthetic analysis of Methyl 1-benzylpiperidine-2-carboxylate , a critical intermediate in the synthesis of local anesthetics and methylphenidate analogues.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1]

Executive Summary & Structural Context

Methyl 1-benzylpiperidine-2-carboxylate (often referred to as Methyl N-benzylpipecolate ) is the N-benzylated derivative of methyl pipecolate. It serves as a vital chiral building block in pharmaceutical synthesis.

This guide objectively compares the spectroscopic signatures of the final product against its two primary precursors: Methyl piperidine-2-carboxylate (Methyl pipecolate) and Benzyl bromide . The transition from a secondary amine to a tertiary N-benzyl amine induces distinct shifts in NMR, IR, and MS data, which serve as self-validating quality control markers.[1]

Core Reaction Logic

The synthesis typically involves the nucleophilic substitution of benzyl bromide by the secondary amine of methyl pipecolate under basic conditions.

SynthesisWorkflow Start Methyl Pipecolate (Precursor A) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + Reagent Reagent Benzyl Bromide (Precursor B) Reagent->Intermediate Conditions Base (K2CO3) Solvent (ACN/DMF) Conditions->Intermediate Product Methyl 1-benzylpiperidine-2-carboxylate (Target) Intermediate->Product - HBr Check1 Validation: Loss of N-H (IR) Appearance of Benzyl (NMR) Product->Check1

Figure 1: Synthetic pathway and logic flow for the N-benzylation of methyl pipecolate.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive confirmation of the product is the appearance of the benzylic protons as an AB system (two doublets) rather than a singlet. This magnetic non-equivalence arises because the benzylic carbon is attached to a nitrogen atom adjacent to a chiral center (C2 of the piperidine ring), making the benzylic protons diastereotopic.

Comparative 1H NMR Data (400 MHz, CDCl3)
FeatureMethyl Pipecolate (Precursor)Benzyl Bromide (Precursor)Methyl 1-benzylpiperidine-2-carboxylate (Product)
Aromatic Protons Absent

7.30–7.50 (m, 5H)

7.20–7.40 (m, 5H)
Benzylic CH₂ Absent

~4.50 (s, 2H)

3.78 (d, J=13.3 Hz) & 3.41 (d, J=13.3 Hz)
(Diagnostic AB System)
N-H Proton

~2.0–3.0 (broad, exch.)[1]
AbsentAbsent
Methoxy (-OCH₃)

3.70–3.75 (s, 3H)
Absent

3.72 (s, 3H)
C2-H (Methine)

3.30–3.40 (dd)
Absent

3.17 (dd, J=7.6, 4.6 Hz)
Ring Protons

1.4–3.0 (m)
Absent

1.2–2.9 (m)

Key Insight: The shift of the benzylic protons from ~4.5 ppm (in the bromide) to ~3.4/3.8 ppm (in the amine) confirms N-alkylation. The splitting into doublets confirms the steric influence of the chiral center at C2.

13C NMR Assignments (100 MHz, CDCl3)
  • Carbonyl (C=O): 172.2 ppm (Consistent with ester).[1]

  • Aromatic C-ipso: 136.1 ppm.

  • Aromatic C-H: 128.7, 128.4, 128.1 ppm.[1]

  • Benzylic C-N: ~60–63 ppm.

  • C2 (Chiral Center): ~65–68 ppm (Deshielded by N and C=O).[1]

  • Methoxy: 51.5 ppm.

B. Infrared (IR) Spectroscopy

IR serves as a rapid "Go/No-Go" checkpoint during reaction monitoring.

  • Precursor (Methyl Pipecolate): Shows a distinct N-H stretching band around 3300–3500 cm⁻¹ .

  • Product: The N-H band disappears .

  • Conserved Feature: The Ester C=O stretch remains strong at 1730–1745 cm⁻¹ .

  • New Feature: Appearance of mono-substituted benzene ring deformations (out-of-plane bending) at 700 cm⁻¹ and 750 cm⁻¹ .

C. Mass Spectrometry (MS)

Fragmentation patterns provide structural verification.[2][3]

  • Molecular Ion (M+): m/z ~233.

  • Base Peak (m/z 91): The Tropylium ion (C₇H₇⁺) is typically the dominant peak, confirming the presence of the benzyl group.

  • Fragment m/z 174: Corresponds to loss of the methoxycarbonyl group (M - 59), a common pathway for

    
    -amino esters.
    
  • Fragment m/z 142: Loss of the benzyl group (M - 91).

Experimental Protocol: Synthesis & Validation

Self-Validating System: The protocol includes checkpoints where spectroscopy confirms the step's success.

Materials
  • Methyl piperidine-2-carboxylate HCl (1.0 eq)

  • Benzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Suspend Methyl piperidine-2-carboxylate HCl in ACN.

    • Add

      
      . Stir for 15 minutes at room temperature.
      
    • Checkpoint: The suspension should become finer as the free base is released.

  • Alkylation:

    • Add Benzyl bromide dropwise to the stirring mixture.

    • Heat to reflux (80°C for ACN) for 4–6 hours.

    • TLC Monitoring: Use Hexane:EtOAc (4:1). The starting amine (polar, stays near baseline) should disappear; the product (less polar) will move to

      
       ~0.5–0.6.[1]
      
  • Workup:

    • Cool to room temperature. Filter off inorganic solids (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (to remove unreacted amine salts) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification (if required):

    • Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).[1]

    • Purity Check: 1H NMR should show no singlet at ~4.5 ppm (unreacted Benzyl bromide).

References

  • MIT DSpace. (2019). Photoredox activation of carbon dioxide. (Contains spectral data for Methyl 1-benzylpiperidine-2-carboxylate). Retrieved from [Link]

  • PubChem. (2025).[4] Methyl 1-benzylpiperidine-4-carboxylate (Isomer Reference).[4] National Library of Medicine. Retrieved from [Link][1]

  • SpectraBase. (2025).[4] 13C NMR of 1-Benzyl-5-methyl-piperidine-2-carbonitrile (Analogue Reference). Wiley Science Solutions. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of Methyl 1-benzylpiperidine-2-carboxylate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Accurate Quantification

Methyl 1-benzylpiperidine-2-carboxylate is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity and concentration in a reaction mixture directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in drug discovery, development, and quality control.[1] This guide provides a comparative analysis of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide you in selecting the optimal method for your specific needs.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-throughput capabilities. For the quantification of Methyl 1-benzylpiperidine-2-carboxylate, a Reverse-Phase HPLC (RP-HPLC) method is the most common approach, separating the analyte based on its hydrophobicity.[1][2]

A. The Principle of RP-HPLC for Piperidine Derivatives

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Methyl 1-benzylpiperidine-2-carboxylate, being a moderately polar compound, will have a good affinity for the stationary phase. By carefully selecting the mobile phase composition, we can achieve excellent separation from starting materials, byproducts, and impurities.[1]

B. Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed for the quantitative analysis of Methyl 1-benzylpiperidine-2-carboxylate.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[2][4]

  • Methyl 1-benzylpiperidine-2-carboxylate reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[5]
Flow Rate 1.0 mL/min[3][5]
Column Temperature 30°C[5]
Detection Wavelength 210 nm (or as determined by UV scan of the analyte)[3]
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the reaction mixture (e.g., 1-100 µg/mL).[1]

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample.

  • Determine the concentration of Methyl 1-benzylpiperidine-2-carboxylate in the sample from the calibration curve.

C. Performance Characteristics of the HPLC Method
ParameterTypical Value
Linearity (R²) > 0.999[5]
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL[5]
D. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock & Calibration Curve HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Dilute & Filter Reaction Mixture Sample Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify

Caption: Workflow for HPLC quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, making it ideal for both quantification and impurity identification.[6][7]

A. The Rationale for Using GC-MS

Methyl 1-benzylpiperidine-2-carboxylate is sufficiently volatile and thermally stable to be amenable to GC-MS analysis. The high resolution of capillary GC columns allows for the separation of closely related impurities, and the mass spectrometer provides unambiguous identification.

B. Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • Methyl 1-benzylpiperidine-2-carboxylate reference standard

  • Internal standard (e.g., a structurally similar compound with a different retention time)

  • Volumetric flasks, pipettes, and syringes

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[8]
Carrier Gas Helium at 1 mL/min[8]
Inlet Temperature 250°C
Oven Program Initial 120°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[8]
Transfer Line Temp. 280°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range m/z 50-500

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for HPLC.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the solvent, add a known amount of the internal standard, and mix thoroughly.

4. Analysis and Quantification:

  • Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Inject the prepared sample.

  • Calculate the concentration of Methyl 1-benzylpiperidine-2-carboxylate in the sample using the calibration curve.

C. Performance Characteristics of the GC-MS Method
ParameterTypical Value
Linearity (R²) > 0.995
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
D. Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards with Internal Standard GCMS_System GC-MS System (Capillary Column, EI Source) Standard_Prep->GCMS_System Sample_Prep Dilute Sample & Add Internal Standard Sample_Prep->GCMS_System Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_System->Data_Acquisition Calibration Construct Calibration Curve (Peak Area Ratios) Data_Acquisition->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify

Caption: Workflow for GC-MS quantification.

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method

qNMR is a powerful technique that allows for the direct quantification of an analyte in a complex mixture without the need for a calibration curve of the analyte itself.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]

A. Why qNMR is a Valuable Tool

For reaction monitoring, qNMR is particularly advantageous as it is non-destructive and can provide real-time kinetic data.[9][12][13] By comparing the integral of a characteristic signal of the analyte to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.[14][15]

B. Experimental Protocol: ¹H qNMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Methyl 1-benzylpiperidine-2-carboxylate (for signal identification)

2. NMR Parameters for Quantitative Analysis:

ParameterSettingRationale
Pulse Angle 90°To ensure uniform excitation.
Relaxation Delay (d1) ≥ 5 x T₁To allow for full relaxation of all protons, crucial for accurate integration.[9]
Number of Scans (ns) 16 or higherTo achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]
Acquisition Time (aq) 2-4 secondsTo ensure good digital resolution.[9]

3. Sample Preparation:

  • Accurately weigh a known amount of the certified internal standard into a vial.

  • Accurately weigh a known amount of the reaction mixture into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

5. Quantification Calculation:

The purity or concentration of the analyte (Px) can be calculated using the following equation:[16]

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / msample) * Pstd

Where:

  • I = integral area

  • N = number of protons for the integrated signal

  • M = molar mass

  • m = mass

  • P = purity of the standard

C. Performance Characteristics of the qNMR Method
ParameterTypical Value
Accuracy High, as it's a primary ratio method
Precision (%RSD) < 1% with proper setup
LOD/LOQ Dependent on the magnetic field strength and number of scans
D. Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Accurately weigh sample & internal standard Dissolve Dissolve in deuterated solvent Sample_Prep->Dissolve NMR_Acquisition Acquire 1H NMR spectrum (quantitative parameters) Dissolve->NMR_Acquisition Data_Processing Process spectrum (phasing, baseline, integration) NMR_Acquisition->Data_Processing Calculation Calculate concentration using the qNMR equation Data_Processing->Calculation

Caption: Workflow for qNMR quantification.

IV. Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear spin resonance, signal intensity proportional to molar concentration
Quantification External calibration curveInternal or external calibrationAbsolute quantification with an internal standard
Sample Prep. Relatively simple dilution and filtrationCan require derivatization for non-volatile compoundsSimple, but requires accurate weighing
Throughput HighModerate to HighLow to Moderate
Selectivity Good, can be optimized with method developmentExcellent, especially with MS detectionExcellent, based on unique chemical shifts
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate, requires higher concentrations
Cost ModerateHighHigh
Best For Routine QC, high-throughput screeningImpurity profiling, analysis of volatile compoundsAbsolute quantification, reaction monitoring, structural confirmation

Recommendations:

  • For routine quality control and high-throughput analysis: HPLC-UV is the method of choice due to its robustness, high throughput, and lower cost.

  • For detailed impurity profiling and when high sensitivity is required: GC-MS is recommended for its excellent separation of volatile impurities and definitive identification capabilities.

  • For accurate and precise absolute quantification without the need for a specific reference standard of the analyte, and for real-time reaction monitoring: qNMR is the most powerful technique.

V. Conclusion

The choice of the analytical method for the quantification of Methyl 1-benzylpiperidine-2-carboxylate in a reaction mixture depends on the specific requirements of the analysis. Each of the discussed techniques, HPLC, GC-MS, and qNMR, offers distinct advantages. By understanding the principles, protocols, and performance characteristics of each, researchers and drug development professionals can make an informed decision to ensure the quality and consistency of their synthetic processes.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (2025).
  • Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (2012).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Oxford Instruments. (n.d.).
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • University of [University Name]. (2017).
  • Sigma-Aldrich. (2017).
  • [Source Name]. (n.d.).
  • [Source Name]. (n.d.). Analytical Methods.
  • [Source Name]. (n.d.). Analytical CHEMISTRY.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-(phenylamino)
  • Amazon AWS. (n.d.).
  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS.
  • Google Patents. (n.d.).
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • PubMed. (2022).
  • BLD Pharm. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 1-benzylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is built on the foundational principles of risk assessment and control, as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2] The core of this methodology is the Chemical Hygiene Plan (CHP), a living document that must be tailored to the specific hazards present in your laboratory.[2][3]

Hazard Assessment: Understanding the Risk Profile

Methyl 1-benzylpiperidine-2-carboxylate, based on its structural analogs like Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride and the parent compound Piperidine, should be handled as a hazardous substance.[4] The primary concerns are skin irritation, serious eye damage, and respiratory irritation.[5]

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Irritation May cause skin irritation upon direct contact.Dermal
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.Ocular
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or vapor.[5]Inhalation
Harmful if Swallowed Assumed to be harmful if ingested, based on the general toxicity of related compounds.[5]Ingestion
Flammability While the flammability of the target compound is unconfirmed, the parent compound, Piperidine, is a highly flammable liquid.[6] Therefore, precautions against ignition sources are prudent.N/A

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure.[7][8][9] The following table outlines the minimum required PPE for handling Methyl 1-benzylpiperidine-2-carboxylate.

Task-Specific PPE Requirements:

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) - Safety Goggles- Nitrile Gloves (minimum 4 mil thickness)- Flame-Resistant Lab Coat- Closed-toe shoes
Solution Preparation and Transfers (Liquid) - Chemical Splash Goggles[10]- Nitrile Gloves (minimum 4 mil thickness)- Flame-Resistant Lab Coat- Face Shield (if splash potential is high)[9][10]- Closed-toe shoes
Reaction Work-up and Purification - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Flame-Resistant Lab Coat- Face Shield[9][10]- Work within a certified chemical fume hood- Closed-toe shoes

Causality Behind PPE Choices:

  • Eye Protection : Due to the risk of serious eye damage, chemical splash goggles are mandatory when handling liquids.[10][11] Safety glasses with side shields are the minimum for handling solids.

  • Hand Protection : Nitrile gloves provide good resistance to a wide range of chemicals. For prolonged or immersive contact, heavier-duty gloves or specialized laminates should be considered. Always check the manufacturer's compatibility data.

  • Body Protection : A flame-resistant lab coat is recommended as a precaution against the potential flammability of piperidine derivatives.[10] It also provides a barrier against splashes and spills.[9]

  • Respiratory Protection : All work with this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.[9][11]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol relies on consistent and well-documented procedures.

Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Diagram: PPE Donning Workflow

G cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Goggles 2. Goggles/Face Shield Lab_Coat->Goggles Gloves 3. Gloves Goggles->Gloves

Caption: Correct sequence for putting on PPE.

G cluster_doffing PPE Doffing Sequence Gloves_Doff 1. Gloves Goggles_Doff 2. Goggles/Face Shield Gloves_Doff->Goggles_Doff Coat_Doff 3. Lab Coat Goggles_Doff->Coat_Doff Wash 4. Wash Hands Coat_Doff->Wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.